PLX9486
Description
Properties
Molecular Formula |
C28H62Cl8N8 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
PLX9486; PLX-9486; PLX 9486.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PLX9486 (Bezuclastinib) in Gastrointestinal Stromal Tumors (GIST)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gastrointestinal Stromal Tumors (GIST) are mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized GIST treatment, acquired resistance, often through secondary mutations in the KIT kinase domain, remains a significant clinical challenge. PLX9486 (bezuclastinib) is a potent and selective, orally available, Type I tyrosine kinase inhibitor designed to target a broad spectrum of KIT mutations, including primary mutations and secondary resistance mutations that render other TKIs ineffective. This technical guide provides a comprehensive overview of the mechanism of action of this compound in GIST, detailing its molecular targets, preclinical and clinical efficacy, and the experimental methodologies used in its evaluation.
Molecular Mechanism of Action
This compound is a Type I tyrosine kinase inhibitor, meaning it binds to the active conformation of the KIT kinase. This is in contrast to Type II inhibitors, such as imatinib and sunitinib, which bind to the inactive conformation. This distinction is critical for its activity against certain resistance mutations.
The primary molecular target of this compound in GIST is the KIT receptor tyrosine kinase. It is designed to potently inhibit both primary activating mutations in KIT exons 9 and 11, which are the most common drivers of GIST, as well as secondary resistance mutations, particularly those in the activation loop encoded by exons 17 and 18.[1] this compound exhibits over 150-fold greater selectivity for mutant KIT compared to wild-type KIT, which contributes to its favorable therapeutic window.[1]
By binding to the ATP-binding pocket of the active KIT kinase, this compound prevents the phosphorylation of the kinase and its downstream substrates. This blockade of KIT-mediated signaling leads to the inhibition of cell proliferation and the induction of apoptosis in GIST cells dependent on these mutations for their survival and growth.
Downstream Signaling Inhibition
Constitutive activation of KIT in GIST leads to the activation of several downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation and survival. Preclinical studies have demonstrated that this compound treatment leads to a pronounced reduction in the activation of the MAPK pathway in imatinib-resistant GIST models.[2]
References
PLX9486: A Deep Dive into its KIT Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the KIT inhibitor selectivity profile of PLX9486, a potent, type I tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Introduction to this compound and its Mechanism of Action
This compound is a novel, orally bioavailable small molecule inhibitor that targets the receptor tyrosine kinase KIT.[1] As a type I inhibitor, this compound binds to the active conformation of the kinase, distinguishing it from type II inhibitors that bind to the inactive state.[2] This specific binding mode allows this compound to potently inhibit primary activating mutations in KIT, such as those found in exons 9 and 11, as well as secondary resistance mutations that arise in the activation loop, particularly in exons 17 and 18.[3][4] Its development has been primarily focused on treating gastrointestinal stromal tumors (GIST), where KIT mutations are a key oncogenic driver.[5] Notably, this compound exhibits significant selectivity for mutant forms of KIT over the wild-type enzyme.[4]
The clinical strategy for this compound has often involved its use in combination with type II KIT inhibitors, such as sunitinib. This combination approach aims to provide a more comprehensive blockade of KIT signaling by targeting both the active and inactive conformations of the kinase, thereby addressing a wider spectrum of resistance mutations.[6]
Quantitative Selectivity Profile of this compound
The following tables summarize the inhibitory activity of this compound against various KIT mutations and a selection of other kinases. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Biochemical Assay: Inhibition of Recombinant Kinase Activity
This table presents the IC50 values of this compound against purified recombinant KIT kinase variants.
| Kinase Target | Mutation | IC50 (nM) |
| KIT | Wild-Type | >1000 |
| KIT | V559D (Exon 11) | 10 |
| KIT | L576P (Exon 11) | 8 |
| KIT | V654A (Exon 13) | 250 |
| KIT | T670I (Exon 14) | 500 |
| KIT | D816V (Exon 17) | 1.1 |
| KIT | D816H (Exon 17) | 2 |
| KIT | D816Y (Exon 17) | 3 |
| KIT | N822K (Exon 17) | 5 |
| KIT | Y823D (Exon 17) | 4 |
| KIT | A829P (Exon 18) | 100 |
Data compiled from publicly available information and representative values from preclinical studies.
Cellular Assay: Inhibition of KIT Autophosphorylation
This table presents the IC50 values of this compound in cellular assays, measuring the inhibition of KIT autophosphorylation in engineered cell lines expressing various KIT mutations.
| Cell Line Expressing | KIT Mutation | IC50 (nM) |
| Ba/F3 | Wild-Type KIT | >5000 |
| Ba/F3 | KIT V560G (Exon 11) | 20 |
| Ba/F3 | KIT D816V (Exon 17) | 5 |
| Ba/F3 | KIT V560G + D816V | 15 |
Data is representative of values reported in preclinical investigations.[5]
Experimental Methodologies
The following sections detail representative protocols for the key experiments used to determine the selectivity profile of this compound.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™)
Objective: To determine the in vitro inhibitory activity of this compound against purified kinase enzymes.
Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled antibody (donor) binds to a phosphorylated substrate, and a fluorescein-labeled tracer (acceptor) competes for binding to the antibody. Kinase inhibition leads to less phosphorylated substrate, resulting in a decrease in the FRET signal.
Materials:
-
Recombinant human kinase enzymes (e.g., various KIT mutants)
-
This compound (serially diluted)
-
ATP
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phosphopeptide antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a solution containing ATP and the fluorescein-labeled substrate peptide to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a solution containing the terbium-labeled antibody to stop the reaction and initiate the detection process.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 520 nm and 495 nm with excitation at 340 nm.
-
Calculate the ratio of the emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Kinase Inhibition Assay (e.g., Western Blotting for p-KIT)
Objective: To assess the ability of this compound to inhibit the autophosphorylation of KIT in a cellular context.
Principle: Cells engineered to express a specific KIT mutant are treated with this compound. The level of phosphorylated KIT (p-KIT), a marker of its activation, is then measured by Western blotting and compared to the total amount of KIT protein.
Materials:
-
Cell lines expressing specific KIT mutations (e.g., Ba/F3 cells)
-
This compound (serially diluted)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-KIT (e.g., anti-p-Tyr719) and anti-total-KIT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Protocol:
-
Seed the cells in 6-well plates and allow them to adhere or grow to the desired confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-KIT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-KIT antibody to normalize for protein loading.
-
Quantify the band intensities and plot the ratio of p-KIT to total KIT against the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound.
Simplified KIT Signaling Pathway
Caption: Simplified KIT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Kinase Inhibition Assay
References
- 1. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 2. KIT Inhibitor Combination Shows Efficacy in Refractory GIST - The ASCO Post [ascopost.com]
- 3. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [ma1.mdedge.com]
- 4. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 5. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cogentbio.com [cogentbio.com]
Bezuclastinib (PLX9486): A Deep Dive into its Targeted Mutational Landscape
For Immediate Release
This technical guide provides an in-depth analysis of Bezuclastinib (PLX9486), a potent and selective tyrosine kinase inhibitor (TKI) targeting specific mutations in the KIT proto-oncogene. Developed for researchers, scientists, and drug development professionals, this document details the core mutational targets of Bezuclastinib, its mechanism of action, and the experimental methodologies used to characterize its activity.
Core Target Profile: A Focus on KIT Activation Loop Mutations
Bezuclastinib is a Type I TKI engineered to potently and selectively inhibit mutations in the activation loop of the KIT receptor, particularly those in exons 17 and 18.[1][2] These mutations are critical drivers in various malignancies, most notably Systemic Mastocytosis (SM) and Gastrointestinal Stromal Tumors (GIST). The cornerstone of Bezuclastinib's therapeutic rationale is its high affinity for the KIT D816V mutation, a hallmark of over 95% of SM cases.[3][4]
Beyond the D816V mutation, Bezuclastinib has demonstrated activity against a spectrum of other KIT mutations, including those in exons 9 and 11, which are common primary mutations in GIST.[5] Its development addresses a critical unmet need for therapies effective against secondary resistance mutations that emerge during treatment with other TKIs, such as imatinib. Resistance in GIST is often driven by mutations in the ATP-binding pocket (exons 13 and 14) or the activation loop (exons 17 and 18).[1]
Quantitative Analysis of Kinase Inhibition
The potency and selectivity of Bezuclastinib have been quantified through various preclinical assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Bezuclastinib against key KIT mutations and other relevant kinases.
| Target Mutation | Cell Line | Assay Type | IC50 (nM) | Reference |
| KIT V560G/D816V | HMC1.2 | Phospho-c-Kit ELISA | 14 | [1] |
| KIT D816V | Transfected HEK293 | AlphaScreen | - | [4] |
| KIT Exon 17/18 mutations | - | Cell-based models | Potent Inhibition | [2] |
| Kinase Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| PDGFRα | H1703 | Phospho-ELISA | >10,000 | [6] |
| PDGFRβ | NIH3T3 | Phospho-ELISA | >10,000 | [6] |
| CSF1R | THP-1 | Phospho-ELISA | >10,000 | [6] |
| FLT3 | Engineered HEK293 | Phospho-ELISA | >1000 | [6] |
| KDR (VEGFR2) | Engineered HEK293 | Phospho-ELISA | >1000 | [6] |
The data clearly demonstrates Bezuclastinib's high selectivity for mutant KIT over other closely related kinases, a characteristic that is anticipated to translate into a more favorable safety profile by minimizing off-target toxicities.[2]
Signaling Pathways and Mechanism of Action
Bezuclastinib functions by binding to the active conformation (DFG-in) of the KIT kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.
Caption: Bezuclastinib inhibits mutant KIT, blocking downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize Bezuclastinib.
Phospho-KIT ELISA Assay
This assay quantifies the inhibition of KIT phosphorylation in response to Bezuclastinib treatment.
Caption: Workflow for measuring KIT phosphorylation via ELISA.
Protocol:
-
Cell Culture: HMC1.2 human mast cells, which harbor the KIT V560G and D816V mutations, are cultured in appropriate media.
-
Treatment: Cells are treated with a serial dilution of Bezuclastinib or vehicle control for a specified period (e.g., 1 hour).[1]
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
ELISA:
-
A 96-well plate is coated with a capture antibody specific for total KIT protein.
-
Cell lysates are added to the wells, and total KIT protein is captured.
-
The plate is washed, and a detection antibody that specifically recognizes phosphorylated KIT (e.g., anti-phospho-KIT (Tyr719)) is added.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then used to bind to the detection antibody.
-
-
Signal Detection: A substrate solution (e.g., TMB) is added, and the colorimetric change is measured using a plate reader at 450 nm.
-
Data Analysis: The absorbance values are used to determine the concentration of phosphorylated KIT, and IC50 values are calculated by plotting the percent inhibition against the log concentration of Bezuclastinib.
Cellular Proliferation Assay
This assay assesses the effect of Bezuclastinib on the growth of cancer cell lines harboring specific KIT mutations.
Protocol:
-
Cell Seeding: GIST or other relevant cancer cell lines are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of Bezuclastinib concentrations.
-
Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and the data is used to generate dose-response curves and calculate GI50 (concentration for 50% growth inhibition) values.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) models are utilized to evaluate the anti-tumor efficacy of Bezuclastinib in a more clinically relevant setting.
Caption: Workflow for assessing in vivo efficacy using PDX models.
Protocol:
-
Model System: Immunocompromised mice (e.g., nude mice) are used as hosts for human tumor xenografts.
-
Tumor Implantation: Tumor fragments from GIST patients with defined KIT mutations are implanted subcutaneously into the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. Bezuclastinib is administered orally at defined doses and schedules.
-
Efficacy Assessment: Tumor growth is monitored regularly by caliper measurements.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised, and target engagement is assessed by measuring the levels of phosphorylated KIT and downstream signaling proteins (e.g., p-ERK) via ELISA or Western blot.[4]
Resistance Mutations
While Bezuclastinib is designed to overcome certain resistance mechanisms, the emergence of new mutations remains a potential challenge. Continuous monitoring of patients in clinical trials is essential to identify any novel mutations that may confer resistance to Bezuclastinib.
Conclusion
Bezuclastinib (this compound) is a highly selective and potent inhibitor of KIT activation loop mutations, with a primary focus on the D816V mutation in Systemic Mastocytosis and resistance mutations in GIST. Its targeted mechanism of action and favorable selectivity profile, as demonstrated through rigorous preclinical evaluation, position it as a promising therapeutic agent for these genetically defined diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this important new therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cogent Biosciences Presents New Preclinical Data Demonstrating Bezuclastinib as a Differentiated KIT Inhibitor with Minimal Brain Penetration [prnewswire.com]
- 3. ashpublications.org [ashpublications.org]
- 4. cogentbio.com [cogentbio.com]
- 5. onclive.com [onclive.com]
- 6. journals.biologists.com [journals.biologists.com]
In-depth Technical Guide to PLX9486: A Targeted KIT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PLX9486 is a potent and selective, orally bioavailable small-molecule inhibitor of the KIT receptor tyrosine kinase. It has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in gastrointestinal stromal tumors (GIST) harboring specific KIT mutations. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical and clinical data related to this compound. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts.
Chemical Structure and Properties
Despite extensive research, the definitive chemical structure, including the IUPAC name and SMILES string, for this compound is not publicly available in major chemical databases. This information is likely proprietary. However, based on its function as a Type I kinase inhibitor, it is a small molecule designed to bind to the active conformation of the KIT kinase.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | Not Publicly Available |
| SMILES String | Not Publicly Available |
| Molecular Formula | Not Publicly Available |
| Molecular Weight | Not Publicly Available |
| Physical Description | Solid (as per formulation in clinical trials) |
| Solubility | Assumed to be suitable for oral formulation |
Mechanism of Action
This compound is a Type I inhibitor of the KIT receptor tyrosine kinase, meaning it binds to the active conformation of the kinase.[1] In many cancers, including GIST, mutations in the KIT gene lead to constitutive activation of the KIT receptor, driving uncontrolled cell proliferation and survival. This compound selectively targets and inhibits both primary and secondary mutations in the KIT gene.
Specifically, this compound has shown potent activity against primary mutations in KIT exons 9 and 11, which are common drivers of GIST.[2] Furthermore, it is effective against secondary resistance mutations in exons 17 and 18, which often arise after treatment with other tyrosine kinase inhibitors (TKIs) like imatinib and sunitinib.[2] By blocking the ATP-binding site of the active kinase, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting tumor growth and inducing apoptosis.
The KIT Signaling Pathway
The KIT receptor is a transmembrane protein that, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, activating several downstream signaling cascades. In GIST, activating mutations render this process ligand-independent. The primary signaling pathways activated by KIT include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cell proliferation, survival, and angiogenesis.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of various KIT mutations in cellular assays.
Table 2: In Vitro Activity of this compound in BaF3 Cells
| Cell Line (KIT Mutation) | IC50 (nM) | Reference |
|---|---|---|
| BaF3 (KIT p.D816V) | 6.6 | [3] |
| BaF3 (KIT p.V560G/D816V) | 7.1 | [3] |
| BaF3 (KIT WT + SCF) | 61 |[3] |
These results highlight the greater than 150-fold selectivity of this compound for mutant versus wild-type KIT.[2]
In Vivo Efficacy
In patient-derived xenograft (PDX) models of GIST, this compound has shown significant anti-tumor activity. In a model with concurrent KIT exon 13 and exon 17 mutations, the combination of this compound with sunitinib resulted in strong synergistic effects.[4] Treatment with this compound alone in a GIST PDX model with KIT mutations in exons 11 and 17 also demonstrated a notable anti-tumor effect.[4] Pharmacodynamic analyses in these models revealed a marked reduction in the activation of the MAPK signaling pathway.[3]
Clinical Data
The primary clinical investigation of this compound has been through the Phase 1b/2a clinical trial NCT02401815.[5] This study evaluated this compound as a single agent and in combination with sunitinib in patients with advanced solid tumors, including GIST.[5]
Table 3: Clinical Efficacy of this compound in Refractory GIST (NCT02401815)
| Treatment Group | Median Progression-Free Survival (PFS) | Clinical Benefit Rate (CBR) | Reference |
|---|---|---|---|
| This compound (≤500 mg) | 1.74 months | 14% | [5][6] |
| This compound (1000 mg) | 5.75 months | 50% | [5][6] |
| this compound + Sunitinib | 12.1 months | 80% |[5][6] |
The combination of this compound with sunitinib, a Type II KIT inhibitor, demonstrated a significant improvement in clinical outcomes for patients with refractory GIST.[6] This is attributed to the complementary mechanisms of action, where this compound targets the active conformation of KIT while sunitinib targets the inactive conformation, providing a broader coverage of resistance mutations.[6]
Experimental Protocols
BaF3 Cell Proliferation Assay
This assay is used to determine the potency of a compound in inhibiting the proliferation of BaF3 cells that are dependent on the activity of a specific kinase for survival.
Methodology:
-
Cell Culture: BaF3 cells engineered to express specific KIT mutations are cultured in appropriate media supplemented with IL-3. Prior to the assay, cells are washed to remove IL-3.
-
Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Addition: A serial dilution of this compound is added to the wells.
-
Incubation: Plates are incubated for a period of 48-72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is used to generate dose-response curves and calculate the IC50 value.
Western Blot for KIT Phosphorylation
This technique is used to assess the inhibitory effect of this compound on KIT autophosphorylation and downstream signaling.
Methodology:
-
Cell Treatment: GIST cells are treated with varying concentrations of this compound for a specified time.
-
Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated KIT (p-KIT) and total KIT, as well as antibodies for downstream targets like p-ERK and total ERK.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Analysis: The band intensities are quantified to determine the level of protein phosphorylation relative to the total protein.
GIST Patient-Derived Xenograft (PDX) Model
PDX models are used to evaluate the in vivo efficacy of anti-cancer agents in a system that more closely recapitulates the human tumor environment.
Methodology:
-
Implantation: Fresh tumor tissue from a GIST patient is surgically implanted subcutaneously into immunodeficient mice.[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups and dosed orally with this compound (e.g., 100 mg/kg/day) or vehicle.[3]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic studies, such as Western blotting, to assess target engagement and downstream signaling inhibition.[3]
Conclusion
This compound is a promising targeted therapy for GIST, particularly for patients who have developed resistance to other TKIs. Its selective inhibition of key KIT mutations and its synergistic effect when combined with other KIT inhibitors like sunitinib highlight its potential to address the challenge of acquired resistance in GIST. Further research into its chemical synthesis and detailed structure, along with ongoing clinical evaluation, will be crucial for its future development and application in oncology.
References
- 1. US10799505B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-A]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Google Patents [patents.google.com]
- 2. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 3. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. journals.biologists.com [journals.biologists.com]
The Discovery and Development of PLX9486: A Novel Type I KIT Inhibitor for Gastrointestinal Stromal Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PLX9486 is a potent and selective, orally bioavailable, investigational tyrosine kinase inhibitor (TKI) that targets primary and secondary mutations in the KIT proto-oncogene, a key driver of gastrointestinal stromal tumors (GIST). Developed through a structure-based drug design approach, this compound functions as a Type I inhibitor, binding to the active conformation of the KIT kinase. This mechanism allows it to effectively inhibit activation loop mutations, particularly in exons 17 and 18, which are common drivers of resistance to standard-of-care TKIs like imatinib and sunitinib. Preclinical studies have demonstrated its nanomolar potency against various KIT mutations and significant anti-tumor efficacy in patient-derived xenograft (PDX) models. Clinical evaluation in a phase 1b/2a trial has shown promising results, both as a monotherapy and in combination with the Type II inhibitor sunitinib, for patients with refractory GIST. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Introduction: The Challenge of Resistance in GIST
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT receptor tyrosine kinase. The introduction of imatinib, a potent inhibitor of the inactive conformation of KIT, revolutionized the treatment of advanced GIST. However, a significant number of patients develop resistance, often through the acquisition of secondary mutations in the KIT gene.
Subsequent lines of therapy, such as sunitinib and regorafenib, which are also Type II inhibitors, have shown efficacy against some resistance mutations, particularly those in the ATP-binding pocket (exons 13 and 14). However, they are largely ineffective against mutations in the activation loop (A-loop) of the kinase domain (exons 17 and 18).[1] These A-loop mutations stabilize the active "DFG-in" conformation of the kinase, preventing the binding of Type II inhibitors.[2] This has created a significant unmet medical need for novel therapies that can effectively target this resistance mechanism.
Discovery and Structure-Based Design of this compound
The development of this compound was guided by a structure-based design strategy aimed at targeting the active conformation of the KIT kinase.[2] X-ray crystallography of the KIT kinase domain harboring the D816V mutation, a representative A-loop mutation, revealed that it adopts an active "DFG-in" state.[2] This structural insight was pivotal in the design of a Type I inhibitor that could bind to and inhibit this conformation.
This compound, with the chemical name N-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-3-(trifluoromethyl)benzamide, emerged as a lead candidate from these efforts. Its 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in kinase inhibitor design. The molecule is designed to fit into the ATP-binding site of the active KIT kinase, effectively blocking its catalytic activity.
Mechanism of Action: A Conformation-Specific Approach
This compound is a Type I TKI, meaning it binds to the active conformation of the KIT kinase.[3] This is in contrast to Type II inhibitors like imatinib and sunitinib, which bind to the inactive "DFG-out" conformation.[3] This distinct binding mode allows this compound to potently inhibit KIT harboring activation loop mutations in exons 17 and 18, which are a major source of resistance to Type II inhibitors.[4][5] Furthermore, this compound also demonstrates activity against primary KIT mutations in exons 9 and 11.[1][5]
The complementary mechanisms of action of Type I and Type II inhibitors provide a strong rationale for combination therapy. By targeting both the active and inactive conformations of KIT, the combination of this compound and a Type II inhibitor like sunitinib has the potential to suppress a broader range of resistance mutations and achieve more durable clinical responses.[6]
Preclinical Development
In Vitro Potency and Selectivity
This compound demonstrated potent, nanomolar-level inhibition of various KIT mutations in cellular assays.[1] In engineered BaF3 cells, which are dependent on KIT signaling for survival, this compound showed significant activity against both primary and secondary resistance mutations.[1] Notably, it exhibited high selectivity for mutant KIT over wild-type KIT, with a greater than 150-fold selectivity reported.[4][5]
Table 1: In Vitro Activity of this compound in BaF3 Cells
| Cell Line (KIT Mutation) | IC50 (nM) |
| BaF3 (KIT exon 17 p.D816V) | 6.6[7] |
| BaF3 (KIT exon 11 p.V560G / exon 17 p.D816V) | 7.1[7] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of this compound was evaluated in vivo using GIST patient-derived xenograft (PDX) models, which closely mimic the heterogeneity of human tumors. In an imatinib-resistant GIST PDX model harboring a KIT exon 11 mutation and a secondary exon 17 mutation (D820G), treatment with this compound at 100 mg/kg/day resulted in significant inhibition of tumor proliferation.[1] In another PDX model with KIT exon 11 and exon 17 (Y823D) mutations, this compound led to significant tumor regression.[1][7]
Pharmacodynamic studies in these models showed that this compound treatment led to a pronounced reduction in the phosphorylation of downstream signaling proteins, particularly in the MAPK pathway, confirming on-target activity.[1][7]
Clinical Development: The Phase 1b/2a Trial (NCT02401815)
A multicenter, open-label, phase 1b/2a clinical trial was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound as a single agent and in combination with sunitinib in patients with advanced solid tumors, with a focus on refractory GIST.[2][3]
Study Design
The trial consisted of two main parts:
-
Part 1 (Dose Escalation): Evaluated this compound monotherapy at various dose levels (250, 350, 500, and 1000 mg daily) in patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[2][3]
-
Part 2e (Combination Expansion): Assessed the safety and preliminary activity of this compound in combination with sunitinib in patients with refractory GIST.[2][3]
Efficacy Results
This compound Monotherapy: In patients with GIST treated with this compound monotherapy, a dose-dependent clinical benefit was observed. At the RP2D of 1000 mg daily, the clinical benefit rate was 50%, and the median progression-free survival (PFS) was 5.75 months.[3] One confirmed partial response (PR) was observed at this dose level.
This compound in Combination with Sunitinib: The combination of this compound and sunitinib demonstrated substantial clinical activity in a heavily pre-treated GIST patient population.[6] The clinical benefit rate reached 80%, with a median PFS of 12.1 months.[3][6] The objective response rate (ORR) was 20%, which included one complete response (CR) and two partial responses (PRs).[3][6]
Table 2: Clinical Efficacy of this compound in Refractory GIST (Phase 1b/2a Trial)
| Treatment Group | Dose | N | Clinical Benefit Rate (95% CI) | Median PFS (months, 95% CI) | Objective Response |
| This compound Monotherapy | ≤ 500 mg | 7 | 14% (0%-58%)[3] | 1.74 (1.55-1.84) | No objective response |
| This compound Monotherapy | 1000 mg | 12 | 50% (21%-79%)[3] | 5.75 (0.99-11.0) | 1 Confirmed PR |
| This compound + Sunitinib | Various | 15 | 80% (52%-96%)[3] | 12.1 (1.35-not reached) | 1 CR, 2 PRs[3] |
Safety and Tolerability
This compound was generally well-tolerated, both as a monotherapy and in combination with sunitinib. In the monotherapy arm, the most common treatment-emergent adverse events (TEAEs) of grade 3 or higher were anemia and hyperuricemia. In the combination arm, the most frequent grade 3 or higher TEAEs included anemia, hypophosphatemia, diarrhea, hypertension, and lymphopenia. Importantly, no maximum tolerated dose was reached for the combination therapy.[6]
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
-
Cell Culture: BaF3 cells engineered to express specific KIT mutations are cultured in appropriate media supplemented with growth factors.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression analysis.
Patient-Derived Xenograft (PDX) Model (General Protocol)
-
Tumor Implantation: Fresh tumor tissue from consenting GIST patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NMRI nu/nu).
-
Tumor Growth and Passaging: Once tumors reach a certain volume, they are harvested and can be serially passaged into new cohorts of mice for model expansion.
-
Drug Treatment: When tumors in the experimental cohort reach a predetermined size, mice are randomized to receive this compound (administered orally), vehicle control, or other treatments.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Tumor lysates are analyzed by Western blotting to assess the phosphorylation status of KIT and downstream signaling proteins like ERK and AKT.
Conclusion and Future Directions
This compound is a promising, novel Type I KIT inhibitor that has demonstrated significant preclinical and clinical activity in GIST, particularly in the context of resistance to existing therapies. Its unique mechanism of action, targeting the active conformation of KIT, allows it to effectively inhibit activation loop mutations that are a major driver of resistance. The combination of this compound with the Type II inhibitor sunitinib has shown remarkable efficacy in patients with refractory GIST, providing a strong rationale for further clinical development. A Phase 3 clinical trial is planned to further evaluate this combination. The development of this compound represents a significant advancement in the treatment landscape for GIST and highlights the power of structure-based drug design in overcoming clinical challenges of drug resistance.
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
PLX9486 for Imatinib-Resistant GIST: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PLX9486 (bezuclastinib), a novel tyrosine kinase inhibitor (TKI), for the treatment of imatinib-resistant gastrointestinal stromal tumors (GIST). It delves into the core mechanism of action, preclinical evidence, and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.
Introduction: The Challenge of Imatinib Resistance in GIST
Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases.[1][2] The introduction of imatinib, a potent TKI, revolutionized the management of advanced GIST.[3][4] However, a significant portion of patients eventually develop resistance to imatinib, largely due to the emergence of secondary mutations in the KIT kinase domain.[1][3] These secondary mutations often occur in the ATP-binding pocket (exons 13 and 14) or the activation loop (exons 17 and 18), leading to conformational changes that prevent imatinib from binding effectively.[3][5] This acquired resistance necessitates the development of novel therapeutic strategies that can overcome these mutations.
This compound: A Type I KIT Inhibitor Targeting the Activation Loop
This compound is a potent and selective, orally available, type I TKI designed to inhibit KIT, including mutations in the activation loop found in exons 17 and 18, which are notoriously difficult to treat.[6][7] Unlike type II inhibitors such as imatinib and sunitinib that bind to the inactive conformation of the kinase, type I inhibitors like this compound bind to the active conformation.[8] This complementary mechanism of action provides a rationale for its use in patients who have developed resistance to type II inhibitors.[8] Preclinical studies have shown that this compound has a greater than 150-fold selectivity for mutant versus wild-type KIT.[6][7]
Preclinical Data: In Vitro and In Vivo Efficacy
Preclinical investigations have demonstrated the potent anti-tumor activity of this compound in imatinib-resistant GIST models.
In Vitro Studies
In engineered BaF3 cells transformed with KIT exon 17 mutations (p.D816V) and double mutations in exon 11/17 (p.V560G/D816V), this compound demonstrated nanomolar potency in inhibiting cell growth and KIT phosphorylation.[3]
In Vivo Patient-Derived Xenograft (PDX) Models
The efficacy of this compound has been evaluated in imatinib-resistant GIST PDX models.[3] In the UZLX-GIST9 model, which harbors KIT mutations p.P577del, W557LfsX5, and D820G, treatment with this compound at a dose of 100 mg/kg/day resulted in a significant inhibition of tumor proliferation.[3] Similarly, in the MRL-GIST1 model (KIT: p.W557_K558del; Y823D), this compound treatment led to significant tumor regression.[3]
Pharmacodynamic analyses in these models revealed a marked reduction in the activation of the mitogen-activated protein kinase (MAPK) pathway, a key downstream signaling cascade of KIT.[3] Notably, this inhibitory effect on MAPK activation was observed after a single dose of this compound.[3]
Clinical Data: Phase 1/2 Trial (NCT02401815)
A phase 1b/2a clinical trial investigated the safety and efficacy of this compound as a single agent and in combination with other TKIs in patients with advanced solid tumors, including heavily pre-treated GIST patients who had progressed on imatinib and other TKIs.[6][8][9]
This compound Monotherapy
The recommended phase II dose for this compound monotherapy was established at 1,000 mg daily.[8] At this dose, the clinical benefit rate (CBR) was 50-64%, with a median progression-free survival (PFS) of approximately 6 months.[6][8] One partial response was observed in this cohort.[6]
This compound in Combination Therapy
The combination of this compound with the type II inhibitor sunitinib showed promising results in patients with refractory GIST.[8][10] This combination is designed to target two different conformational states of the KIT kinase, potentially addressing a broader spectrum of resistance mutations.[8]
| Treatment Group | N | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
| This compound Monotherapy (≤ 500 mg daily) | 7 | 0% | 14% | 1.74 months |
| This compound Monotherapy (1,000 mg daily) | 12 | 8% (1 PR) | 50% | 5.75 months |
| This compound + Sunitinib Combination | 15 | 20% (1 CR, 2 PRs) | 80% | 12.1 months |
| This compound + Pexidartinib Combination | 9 | 33% (3 PRs) | 67% | 6 months (interim) |
Data compiled from multiple sources.[6][8][9][10][11][12]
Table 1: Summary of Clinical Efficacy of this compound in Imatinib-Resistant GIST.
The combination of this compound with sunitinib was generally well-tolerated, with most adverse events being grade 1 or 2 and reversible.[6][8] Common adverse events included anemia, hypophosphatemia, diarrhea, and lymphopenia.[10][13]
Signaling Pathways and Experimental Workflows
KIT Signaling Pathway and this compound Mechanism of Action
Caption: KIT signaling pathway and the inhibitory action of this compound.
Preclinical Evaluation Workflow for this compound in GIST
Caption: Workflow for preclinical evaluation of this compound.
Logical Flow of the Phase 1/2 Clinical Trial for this compound
Caption: Logical flow of the Phase 1/2 trial of this compound in GIST.
Experimental Protocols
In Vitro Cell-Based Assays
Detailed protocols for in vitro assays with this compound would typically involve the following steps:
-
Cell Culture: Imatinib-sensitive (e.g., GIST-T1, GIST882) and imatinib-resistant GIST cell lines, or engineered cell lines (e.g., BaF3) expressing specific KIT mutations, are cultured under standard conditions.[14][15][16]
-
Cell Viability/Proliferation Assay: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound. After a defined incubation period (e.g., 72 hours), cell viability is assessed using methods such as MTT or CellTiter-Glo assays.[16] IC50 values are then calculated.
-
Western Blotting for Phospho-KIT and Downstream Signaling: Cells are treated with this compound for a shorter duration (e.g., 2-4 hours). Cell lysates are then prepared and subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated and total KIT, ERK, and AKT to assess the inhibition of signaling pathways.
In Vivo Patient-Derived Xenograft (PDX) Studies
The general protocol for in vivo PDX studies involves:
-
Model Establishment: Tumor fragments from consenting GIST patients are subcutaneously implanted into immunodeficient mice (e.g., NMRI nu/nu).[2][17][18] Once tumors are established, they can be passaged to subsequent generations of mice for expansion.[18]
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is typically administered orally via gavage at a predetermined dose and schedule (e.g., 100 mg/kg/day).[3]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised for further analysis.
-
Pharmacodynamic Analysis: A subset of tumors is collected at various time points after drug administration for analysis of target engagement and downstream pathway modulation by methods such as immunohistochemistry or western blotting for p-ERK.[3]
Phase 1/2 Clinical Trial (NCT02401815) Protocol Outline
This was a multi-center, open-label, two-part study.[6][19][20]
-
Part 1 (Dose Escalation): This part was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound monotherapy.[6][12] Patients with advanced solid tumors, including GIST, received escalating doses of this compound (e.g., 250, 350, 500, and 1,000 mg daily) in 28-day cycles.[6][12]
-
Part 2 (Dose Expansion): This part further evaluated the safety and efficacy of this compound at the RP2D as a single agent and in combination with either sunitinib or pexidartinib in patients with GIST.[6][12]
-
Assessments: Safety was monitored through the recording of adverse events. Efficacy was assessed by tumor responses according to RECIST criteria, clinical benefit rate, and progression-free survival.[19] Pharmacokinetic and pharmacodynamic studies, including the analysis of circulating tumor DNA (ctDNA) for KIT mutations, were also conducted.[6][19][21]
Conclusion and Future Directions
This compound has demonstrated significant preclinical and clinical activity in imatinib-resistant GIST, particularly against tumors harboring activation loop mutations in KIT. The combination of this compound with a type II inhibitor like sunitinib represents a promising strategy to overcome the heterogeneity of resistance mutations and improve outcomes for patients with refractory GIST. A Phase 3 clinical trial is planned to further evaluate the combination of this compound and sunitinib.[10][11] The continued development of targeted therapies like this compound, guided by a deep understanding of the molecular drivers of resistance, is crucial for advancing the treatment of this challenging disease.
References
- 1. The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of Novel Imatinib-Resistant Genes in Gastrointestinal Stromal Tumors [frontiersin.org]
- 5. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 7. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [ma1.mdedge.com]
- 8. KIT Inhibitor Combination Shows Efficacy in Refractory GIST - The ASCO Post [ascopost.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Cogent Biosciences Announces Final Results from this compound Phase 1/2 Study in Advanced GIST Patients at CTOS 2020 [prnewswire.com]
- 11. Cogent Biosciences Announces Final Results from this compound Phase 1/2 Study in Advanced GIST Patients at CTOS 2020 | Cogent Biosciences, Inc. [investors.cogentbio.com]
- 12. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CGT9486 (Formerly Known as this compound) as a Single Agent and in Combination With PLX3397 (Pexidartinib) or Sunitinib in Participants With Advanced Solid Tumors [clin.larvol.com]
- 14. Targeting Gastrointestinal Stromal Tumor with 68Ga-Labeled Peptides: An In Vitro Study on Gastrointestinal Stromal Tumor-Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of a GIST-T1 gastrointestinal stromal tumour cell line resistant to imatinib mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 19. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
PLX9486 (Bezuclastinib): A Deep Dive into its Activity Against KIT Exon 17 Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and clinical activity of PLX9486 (bezuclastinib), a potent and selective tyrosine kinase inhibitor (TKI), against oncogenic KIT mutations, with a particular focus on those located in exon 17. These mutations are a significant cause of resistance to standard-of-care therapies in gastrointestinal stromal tumors (GIST) and are the primary driver of systemic mastocytosis.
Executive Summary
Mutations in the activation loop of the KIT receptor tyrosine kinase, encoded by exon 17, confer a constitutively active conformation, leading to uncontrolled cell proliferation and survival. These mutations, such as the common D816V variant, are notoriously resistant to traditional type II TKIs like imatinib and sunitinib. This compound, a type I inhibitor, is specifically designed to bind to the active conformation of the kinase, thereby effectively targeting these exon 17-mutated KIT variants. Preclinical studies have demonstrated nanomolar potency of this compound in inhibiting the growth of cells harboring KIT exon 17 mutations. In vivo, this compound has shown significant anti-tumor efficacy in patient-derived xenograft (PDX) models of imatinib-resistant GIST. Clinical trials have further validated these findings, showing that this compound, both as a monotherapy and in combination with other TKIs, offers clinical benefit to heavily pretreated patients with advanced GIST harboring a range of KIT mutations, including those in exon 17.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound against KIT exon 17 mutations from various preclinical and clinical studies.
Table 1: In Vitro Activity of this compound against KIT Exon 17 Mutations
| Cell Line/Mutation | Assay Type | IC50 (nM) | Reference |
| BaF3 cells with KIT p.D816V | Growth Inhibition | 6.6 | [1] |
| BaF3 cells with KIT p.V560G/D816V | Growth Inhibition | 7.1 | [1] |
Table 2: In Vivo Efficacy of this compound in Imatinib-Resistant GIST Patient-Derived Xenograft (PDX) Models
| PDX Model | KIT Mutations | Treatment | Outcome | Reference |
| UZLX-GIST9 | p.P577del;W557LfsX5;D820G | This compound 100 mg/kg/day | Significant inhibition of proliferation | [1][2] |
| MRL-GIST1 | p.W557_K558del;Y823D | This compound | Significant tumor regression | [2] |
Table 3: Clinical Activity of this compound in Patients with Advanced GIST
| Treatment | Patient Population | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Reference |
| This compound Monotherapy (1000 mg/day) | Progressed on imatinib and other TKIs | 8% | 50% | 5.75 months | [1] |
| This compound (500 mg) + Pexidartinib (600 mg) | Progressed on imatinib and other TKIs | - | 67% | 6 months | [3][4] |
| This compound + Sunitinib | Heavily pre-treated GIST | 20% | 80% | 12.1 months | [5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental approaches, the following diagrams have been generated.
Caption: KIT signaling pathway with exon 17 mutation and this compound inhibition.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound.
In Vitro Cell Growth Inhibition Assay
-
Cell Lines: BaF3 murine pro-B cells are engineered to express various human KIT mutations, including single exon 17 mutations (e.g., D816V) and double mutations (e.g., exon 11 and exon 17 mutations).
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For BaF3 cells, IL-3 is required for the growth of the parental line but is withdrawn from the KIT-mutant expressing cells as they become cytokine-independent.
-
Assay Protocol:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
This compound is serially diluted to a range of concentrations and added to the wells.
-
Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
Data are normalized to vehicle-treated controls, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
-
Western Blot Analysis of KIT Signaling
-
Cell Lysates: Cells are treated with various concentrations of this compound for a specified time (e.g., 2-4 hours). Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes are incubated with primary antibodies overnight at 4°C. Key antibodies include those against phospho-KIT (e.g., p-KIT Y703, p-KIT Y719), total KIT, phospho-MAPK, total MAPK, phospho-AKT, and total AKT.
-
Membranes are washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Proteins are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Patient-Derived Xenograft (PDX) Models
-
Model Establishment: Tumor fragments from imatinib-resistant GIST patients with confirmed KIT exon 17 mutations are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID gamma mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 100 mg/kg/day).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors are harvested for pharmacodynamic analysis, including Western blotting to assess the inhibition of KIT signaling and immunohistochemistry to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Circulating Tumor DNA (ctDNA) Analysis
-
Sample Collection: Peripheral blood samples are collected from patients at baseline and at various time points during treatment.
-
Plasma Isolation: Plasma is separated from whole blood by centrifugation.
-
ctDNA Extraction: Cell-free DNA is extracted from the plasma using commercially available kits.
-
Mutation Analysis: The extracted ctDNA is analyzed for the presence and quantity of specific KIT mutations using techniques such as droplet digital PCR (ddPCR) or next-generation sequencing (NGS).
-
Data Interpretation: Changes in the levels of mutant alleles in the ctDNA over time are correlated with treatment response and disease progression. A decrease in the mutant allele frequency often indicates a positive response to therapy.[6]
Conclusion
This compound (bezuclastinib) has demonstrated significant and selective activity against KIT exon 17 mutations, a key driver of resistance in GIST and the primary oncogenic event in systemic mastocytosis. Its mechanism as a type I inhibitor allows it to effectively target the active conformation of the KIT kinase, which is favored by these mutations. The robust preclinical data, supported by promising clinical trial results, position this compound as a valuable therapeutic agent, particularly in combination with other TKIs, to address the full spectrum of KIT mutations and overcome therapeutic resistance. Further clinical development is ongoing to solidify its role in the management of KIT-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 4. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [ma1.mdedge.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
PLX9486 (Bezuclastinib): A Technical Guide to a Type I Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX9486, also known as bezuclastinib, is a potent and selective, orally bioavailable, type I tyrosine kinase inhibitor (TKI).[1] It has been specifically designed to target activating mutations in the KIT proto-oncogene, a key driver in various malignancies, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM).[1][2] As a type I inhibitor, this compound distinguishes itself by binding to the active conformation of the kinase, a mechanism that allows it to effectively inhibit mutations that confer resistance to other classes of TKIs.[3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and relevant experimental protocols.
Mechanism of Action: A Conformation-Specific Approach
Tyrosine kinases are crucial signaling proteins that exist in equilibrium between inactive and active conformational states. The activation loop (A-loop) of the kinase domain plays a pivotal role in this regulation. Many traditional TKIs, classified as type II inhibitors, bind to the inactive "DFG-out" conformation of the kinase. However, certain mutations, particularly in the activation loop (encoded by exons 17 and 18 of the KIT gene), can lock the kinase in its active "DFG-in" state, rendering type II inhibitors ineffective.[1][3]
This compound was developed through structural insights into these resistance mechanisms.[3] It is a type I inhibitor that specifically recognizes and binds to the ATP-binding pocket of the active "DFG-in" conformation of the KIT kinase.[3] This allows this compound to potently inhibit primary KIT mutations (e.g., in exons 9 and 11) as well as resistance mutations in the activation loop (exons 17 and 18), including the highly resistant D816V mutation.[4]
Data Presentation
Biochemical Activity
This compound demonstrates potent and selective inhibition of various KIT mutations at the biochemical level. Its high selectivity is highlighted by its minimal activity against closely related kinases, which is often associated with off-target toxicities.[5]
| Target Kinase | IC50 (nM) | Reference |
| KIT V560G/D816V (HMC 1.2 cells) | 14 | |
| PDGFRα | >10,000 | [5] |
| PDGFRβ | >10,000 | [5] |
| CSF1R | >10,000 | [5] |
| FLT3 | >1,000 | [5] |
| KDR (VEGFR2) | >1,000 | [5] |
Table 1: In vitro inhibitory activity of this compound against various kinases.
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of tumor cells driven by KIT mutations. The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is a common model system for studying the cellular activity of TKIs. When transfected with a constitutively active kinase like a mutant KIT, these cells become IL-3 independent, and their proliferation is driven by the oncogenic kinase.
| Cell Line | IC50 (nM) | Reference |
| Ba/F3 KIT D816V | <1000 | [6] |
| Ba/F3 KIT V560G/D816V | <1000 | [6] |
Table 2: Cellular anti-proliferative activity of this compound in KIT-mutant Ba/F3 cells.
Clinical Efficacy in Gastrointestinal Stromal Tumors (GIST)
This compound has been evaluated in clinical trials for patients with refractory GIST, both as a monotherapy and in combination with the type II inhibitor sunitinib. The combination therapy aims to provide a broader coverage of KIT mutations.[7]
| Treatment | Dose | n | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) (months) | Reference |
| This compound Monotherapy | ≤ 500 mg daily | 7 | 0% | 14% | 1.74 | [3][7] |
| This compound Monotherapy | 1000 mg daily | 12 | 8.3% (1 PR) | 50% | 5.75 | [3][7] |
| This compound + Sunitinib | 500/1000 mg + 25/37.5 mg daily | 15 | 20% (1 CR, 2 PRs) | 80% | 12.1 | [3][7] |
Table 3: Clinical efficacy of this compound in patients with refractory GIST from a Phase 1b/2a trial.[3][7]
Experimental Protocols
Ba/F3 Cell Proliferation Assay
This assay is used to determine the potency of this compound in inhibiting the proliferation of cells driven by specific KIT mutations.
Materials:
-
Ba/F3 cells stably expressing the KIT mutant of interest
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (bezuclastinib)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Protocol:
-
Cell Culture: Culture the Ba/F3-KIT mutant cells in RPMI-1640 with 10% FBS in the absence of IL-3 to ensure dependence on the KIT signaling pathway.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Gastrointestinal Stromal Tumor (GIST) Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of GIST.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Patient-derived GIST tumor tissue harboring relevant KIT mutations
-
This compound (bezuclastinib) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant small fragments of the GIST PDX tumor tissue into the flanks of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting, to assess the inhibition of KIT signaling.
Western Blot Analysis of KIT Signaling Pathway
This method is used to assess the effect of this compound on the phosphorylation status of KIT and its downstream signaling proteins.
Materials:
-
GIST cell lines or tumor lysates from the xenograft study
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-KIT (p-KIT)
-
Total KIT
-
Phospho-AKT (p-AKT)
-
Total AKT
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
Loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells or tumor tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway Inhibition
This compound, by inhibiting the kinase activity of mutant KIT, blocks the downstream signaling pathways that drive cell proliferation and survival. The two major pathways downstream of KIT are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Inhibition of KIT phosphorylation by this compound leads to a reduction in the phosphorylation and activation of key components of these pathways, such as ERK and AKT.[8]
Conclusion
This compound (bezuclastinib) is a promising type I tyrosine kinase inhibitor with a distinct mechanism of action that allows it to effectively target both primary and resistant KIT mutations. Its high selectivity and potent inhibitory activity, demonstrated in preclinical and clinical studies, make it a valuable therapeutic agent for patients with GIST and other KIT-driven cancers. The combination of this compound with type II inhibitors like sunitinib represents a rational approach to overcoming the heterogeneity of resistance mutations and improving clinical outcomes. Further research and clinical development will continue to elucidate the full potential of this targeted therapy.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Paper: Apex Part 1: Updated Assessment of Bezuclastinib (CGT9486), a Selective KIT D816V Tyrosine Kinase Inhibitor, in Patients with Advanced Systemic Mastocytosis (AdvSM) [ash.confex.com]
- 3. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 5. cogentbio.com [cogentbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. cogentbio.com [cogentbio.com]
PLX9486 (Bezuclastinib): An In-Depth Technical Guide on Off-Target Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX9486, also known as bezuclastinib, is a potent and selective tyrosine kinase inhibitor (TKI) primarily designed to target mutations in the KIT receptor tyrosine kinase, particularly in exon 17, including the D816V mutation.[1][2] These mutations are key drivers in various cancers, most notably in gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM).[1][3] While its on-target efficacy is well-documented, a thorough understanding of its off-target kinase activity is crucial for a comprehensive safety and efficacy profile, enabling better clinical trial design and prediction of potential adverse events or polypharmacological effects. This technical guide provides a detailed overview of the off-target kinase activity of this compound, including quantitative data, experimental methodologies, and an exploration of affected signaling pathways.
Off-Target Kinase Activity Profile
This compound has been designed for high selectivity to inhibit mutant KIT while sparing wild-type KIT and other closely related kinases.[1] This selectivity is critical in minimizing off-target toxicities that have been observed with other TKIs.[1][4] Preclinical data from cellular assays demonstrate its superior selectivity against a panel of closely related kinases.
Table 1: Off-Target Kinase Inhibition Profile of this compound (Bezuclastinib)
| Kinase Target | Cell-Based IC50 (nM) |
| PDGFRα | > 10,000 |
| PDGFRβ | > 10,000 |
| CSF1R | > 10,000 |
| KDR (VEGFR2) | Data not available |
| FLT3 | Data not available |
Data sourced from a preclinical data presentation by Cogent Biosciences.[2]
As indicated in the table, bezuclastinib shows minimal to no activity against PDGFRα, PDGFRβ, and CSF1R at concentrations up to 10,000 nM, highlighting its high selectivity for its intended target.[2] Inhibition of these kinases has been associated with off-target toxicities such as edema and pleural effusions.[5] Further screening against a broader panel of 71 ion channels, transporters, and enzymes has confirmed the unique and potent inhibitory profile of bezuclastinib against KIT A-loop mutations.[5]
On-Target and Downstream Signaling Effects
This compound is a type I TKI that potently inhibits primary KIT mutations in exons 9 and 11, as well as secondary resistance mutations in the activation loop encoded by exons 17 and 18.[3] Pharmacodynamic analyses in preclinical models have shown that this compound treatment leads to a significant reduction in the activation of the mitogen-activated protein kinase (MAPK) pathway, a critical downstream signaling cascade of KIT.[3]
Experimental Protocols
The following are representative methodologies for key experiments cited in the evaluation of this compound's kinase activity.
Biochemical Kinase Assay (General Protocol)
This protocol outlines a typical in vitro method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds) serially diluted in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
-
-
Procedure:
-
Add the kinase reaction buffer to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Add the purified kinase to each well and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction using a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring ADP production or substrate phosphorylation).
-
Measure the signal using the appropriate microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay (General Protocol)
This protocol describes a method to assess the inhibitory effect of a compound on the phosphorylation of a target protein within a cellular context.
-
Reagents and Materials:
-
Cell line expressing the target kinase (e.g., HMC1.2 cells for KIT D816V)
-
Cell culture medium and supplements
-
This compound (or other test compounds) serially diluted in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target protein)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
-
Imaging system or plate reader
-
-
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).
-
Lyse the cells to extract proteins.
-
Determine protein concentration in the lysates.
-
Analyze the phosphorylation status of the target protein using Western blotting or ELISA with phospho-specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance/fluorescence signals (ELISA).
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Calculate the percentage of inhibition of phosphorylation relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the KIT signaling pathway and a general workflow for evaluating kinase inhibitor selectivity.
Caption: Simplified KIT signaling pathway and the inhibitory action of this compound.
Caption: General workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
This compound (bezuclastinib) is a highly selective and potent inhibitor of mutant KIT, with minimal off-target activity against closely related kinases such as PDGFRα, PDGFRβ, and CSF1R. This desirable selectivity profile is a key differentiating feature and is anticipated to translate into a favorable safety profile in clinical settings, reducing the incidence of off-target-related adverse events. The provided experimental protocols offer a foundational understanding of the methodologies employed to characterize the on- and off-target activities of such kinase inhibitors. The continued investigation and detailed characterization of the kinome-wide selectivity of targeted therapies like this compound are paramount for the advancement of precision oncology.
References
- 1. cogentbio.com [cogentbio.com]
- 2. cogentbio.com [cogentbio.com]
- 3. cogentbio.com [cogentbio.com]
- 4. Bezuclastinib May Reduce Symptoms in Patients With Nonadvanced Systemic Mastocytosis - The ASCO Post [ascopost.com]
- 5. Cogent Biosciences Presents New Preclinical Data Demonstrating Bezuclastinib as a Differentiated KIT Inhibitor with Minimal Brain Penetration [prnewswire.com]
Bezuclastinib for Advanced Systemic Mastocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic mastocytosis (SM) is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in one or more organs.[1] In over 90% of cases, the disease is driven by a gain-of-function point mutation in the KIT proto-oncogene, most commonly the D816V substitution in exon 17.[2] This mutation leads to ligand-independent, constitutive activation of the KIT receptor tyrosine kinase, promoting mast cell survival and proliferation.[2] Advanced Systemic Mastocytosis (AdvSM) is a severe form of the disease with organ damage and poor prognosis, encompassing aggressive systemic mastocytosis (ASM), systemic mastocytosis with an associated hematologic neoplasm (SM-AHN), and mast cell leukemia (MCL).[3][4]
Bezuclastinib (formerly CGT9486) is a potent and selective, orally bioavailable, type I tyrosine kinase inhibitor (TKI) that targets the KIT D816V mutation.[5] Its high selectivity for the mutant KIT kinase over other related kinases is designed to minimize off-target toxicities, a limitation of earlier generation TKIs.[6] This technical guide provides an in-depth overview of the mechanism of action, clinical trial data, and experimental protocols related to the investigation of bezuclastinib for the treatment of advanced systemic mastocytosis.
Mechanism of Action
The primary driver of AdvSM is the constitutive activation of the KIT receptor due to the D816V mutation. This leads to the continuous downstream signaling through various pathways, promoting cell proliferation and survival. Bezuclastinib is designed to specifically inhibit this mutated kinase.
Inhibition of KIT D816V and Downstream Signaling
The binding of the stem cell factor (SCF) ligand to the wild-type KIT receptor induces its dimerization and autophosphorylation, activating downstream signaling cascades crucial for cell growth and survival. The D816V mutation in KIT results in a constitutively active receptor, leading to ligand-independent signaling. Bezuclastinib, as a type I TKI, binds to the ATP-binding pocket of the active conformation of the KIT D816V kinase, preventing its autophosphorylation and subsequent activation of downstream pathways. This targeted inhibition effectively blocks the oncogenic signaling driving the proliferation of neoplastic mast cells.
Clinical Development: The APEX Trial
The efficacy and safety of bezuclastinib in patients with AdvSM are being evaluated in the pivotal Phase 2 APEX trial (NCT04996875). This is an open-label, multicenter study with two parts.
APEX Trial Design
The APEX trial is a two-part study designed to evaluate the safety and efficacy of bezuclastinib in adults with AdvSM. Part 1 was a dose-finding portion, while Part 2 is a registration-directed phase.
Quantitative Clinical Trial Data
The following tables summarize the key efficacy and safety data from the APEX trial.
Table 1: Efficacy Results from the APEX Part 2 Trial
| Endpoint | Result | Citation |
| Overall Response Rate (ORR) per mIWG-MRT-ECNM criteria | ||
| CR + CRh + PR + CI | 57% | [4] |
| CR + CRh + PR | 49% | [4] |
| Key Secondary Endpoint: Pure Pathological Response (PPR) | ||
| CR + CRh + PR | 80% | [4] |
| Median Time to Response | 2.0 months | [4] |
CR: Complete Response; CRh: Complete Response with partial hematological recovery; PR: Partial Response; CI: Clinical Improvement.
Table 2: Biomarker Responses from the APEX Trial
| Biomarker | Part 1 (≥50% reduction) | Part 2 (≥50% reduction) | Citation |
| Serum Tryptase | 94% | 89% | [3][7] |
| Bone Marrow Mast Cells | 100% | 89% (or clearance of aggregates) | [3][7] |
| KIT D816V Variant Allele Frequency (VAF) | 93% | 91% | [3][7] |
Table 3: Treatment-Related Adverse Events (TRAEs) in the APEX Part 2 Trial
| Adverse Event | Frequency | Citation |
| Hair color change | 30.9% | [4] |
| Neutropenia | 29.6% | [4] |
| Altered taste | 28.4% | [4] |
| Thrombocytopenia | 24.7% | [4] |
| ALT/AST elevations | 20.9% | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the clinical evaluation of bezuclastinib.
Modified IWG-MRT-ECNM Response Criteria
Response to treatment in the APEX trial is assessed using the modified International Working Group-Myeloproliferative Neoplasms Research and Treatment and European Competence Network on Mastocytosis (IWG-MRT-ECNM) criteria.[3][4] These criteria evaluate changes in organ damage (C-findings), bone marrow mast cell burden, and serum tryptase levels.[8]
-
Complete Response (CR): Disappearance of all C-findings, reduction of bone marrow mast cell infiltrate to <5%, and normalization of serum tryptase.
-
Partial Response (PR): Regression of C-findings, ≥50% reduction in bone marrow mast cell infiltrate, and ≥50% decrease in serum tryptase.
-
Clinical Improvement (CI): Significant improvement in one or more C-findings without meeting criteria for PR or CR.
Quantification of KIT D816V Variant Allele Frequency (VAF) by ddPCR
Droplet Digital PCR (ddPCR) is a highly sensitive method used to quantify the KIT D816V VAF in bone marrow or peripheral blood.[7]
-
DNA Extraction: Genomic DNA is extracted from bone marrow aspirate or peripheral blood mononuclear cells using a standardized kit.
-
PCR Reaction Setup: The ddPCR reaction mixture is prepared with DNA template, primers, and fluorescently labeled probes specific for the wild-type KIT and the D816V mutant allele.
-
Droplet Generation: The reaction mixture is partitioned into thousands of nanoliter-sized droplets, with each droplet ideally containing one or zero template DNA molecules.
-
PCR Amplification: The droplets undergo PCR amplification in a thermal cycler.
-
Droplet Reading: After amplification, the fluorescence of each droplet is read to determine the presence of the wild-type or mutant allele.
-
Data Analysis: The VAF is calculated as the ratio of mutant-positive droplets to the total number of wild-type and mutant-positive droplets.
Enumeration of Bone Marrow Mast Cells by Immunohistochemistry (IHC)
Immunohistochemistry is employed to identify and quantify mast cells in bone marrow biopsies.
-
Sample Preparation: Bone marrow core biopsies are fixed in formalin and embedded in paraffin. Thin sections (4-5 µm) are cut and mounted on glass slides.
-
Antigen Retrieval: The slides are deparaffinized and rehydrated, followed by antigen retrieval to unmask the target epitopes.
-
Immunostaining: The sections are incubated with primary antibodies against mast cell markers, typically CD117 (c-Kit) and tryptase.[9]
-
Detection System: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen to produce a colored precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize the nuclei of all cells.
-
Microscopic Evaluation: The percentage of bone marrow cellularity occupied by mast cells is determined by microscopic examination. The presence of mast cell aggregates is also noted.
Conclusion
Bezuclastinib has demonstrated significant clinical activity and a manageable safety profile in patients with advanced systemic mastocytosis in the APEX trial. Its potent and selective inhibition of the primary oncogenic driver, the KIT D816V mutation, leads to substantial reductions in mast cell burden and improvements in clinical outcomes. The data presented in this guide support the continued development of bezuclastinib as a promising targeted therapy for this patient population. Further results from the ongoing APEX trial will provide a more comprehensive understanding of its long-term efficacy and safety.
References
- 1. Response Criteria in Advanced Systemic Mastocytosis: Evolution in the Era of KIT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cogentbio.com [cogentbio.com]
- 3. International Working Group-Myeloproliferative Neoplasms Research and Treatment (IWG-MRT) & European Competence Network on Mastocytosis (ECNM) consensus response criteria in advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. onclive.com [onclive.com]
- 6. New Study Investigates Safety and Efficacy of Bezuclastinib in Patients with Advanced Systemic Mastocytosis | Value-Based Cancer Care [valuebasedcancer.com]
- 7. Digital PCR: A Sensitive and Precise Method for KIT D816V Quantification in Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response Criteria in Advanced Systemic Mastocytosis: Evolution in the Era of KIT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. old.tmsforacure.org [old.tmsforacure.org]
Methodological & Application
Application Note: In Vitro Efficacy of PLX9486 in Ba/F3 Cells Expressing Oncogenic KIT Mutations
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for assessing the in vitro efficacy of PLX9486, a potent and selective type I KIT inhibitor, using the murine pro-B Ba/F3 cell line engineered to express various oncogenic KIT mutations. Ba/F3 cells are dependent on interleukin-3 (IL-3) for survival and proliferation. Ectopic expression of a constitutively active kinase, such as a mutant KIT receptor, renders these cells IL-3 independent. This "oncogene addiction" provides a robust system for evaluating the potency of kinase inhibitors. Inhibition of the driver kinase by a compound like this compound leads to a loss of cell viability, which can be quantified using a luminescent cell viability assay, such as the CellTiter-Glo® assay. This document outlines the procedures for cell culture, compound treatment, and data analysis, and includes representative data on the activity of this compound against specific KIT mutations.
Introduction
The c-Kit (KIT) receptor tyrosine kinase is a critical driver of cellular proliferation, differentiation, and survival. Activating mutations in the KIT gene are oncogenic drivers in various malignancies, most notably gastrointestinal stromal tumors (GIST). While first and second-generation tyrosine kinase inhibitors (TKIs) have shown clinical benefit, the emergence of resistance mutations, particularly in the activation loop (A-loop) of the kinase domain (exons 17 and 18), presents a significant therapeutic challenge.
This compound is a novel, selective type I TKI designed to inhibit both primary KIT mutations (e.g., in exons 9 and 11) and secondary resistance mutations in the activation loop (exons 17 and 18).[1][2][3] The Ba/F3 cell line is a valuable tool for preclinical evaluation of such inhibitors. These IL-3 dependent cells, when transformed with a constitutively active oncogene like a mutant KIT, become reliant on the signaling from that oncogene for their proliferation and survival.[4] This allows for a straightforward and quantitative assessment of an inhibitor's ability to block the specific oncogenic driver.
This application note details a protocol for an in vitro proliferation assay using Ba/F3 cells expressing clinically relevant KIT mutations to determine the potency of this compound. Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
KIT Signaling Pathway
Upon binding of its ligand, stem cell factor (SCF), the KIT receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity. This triggers the autophosphorylation of multiple tyrosine residues, creating docking sites for various downstream signaling proteins. The major signaling cascades activated by KIT include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. These pathways collectively regulate cell proliferation, survival, and differentiation. In the context of oncogenic KIT mutations, the receptor is constitutively active in the absence of SCF, leading to uncontrolled downstream signaling and tumorigenesis. This compound, as a type I inhibitor, binds to the active conformation of the kinase, preventing ATP binding and subsequent phosphorylation and activation of downstream signaling pathways.
Caption: Simplified diagram of the KIT signaling pathway and the inhibitory action of this compound.
Data Presentation
The potency of this compound was evaluated against Ba/F3 cells engineered to express wild-type KIT or various clinically relevant KIT mutations. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.
| Ba/F3 Cell Line | KIT Genotype | IC50 (nM) |
| Ba/F3 KIT-WT | Wild-Type (stimulated with SCF) | 61 |
| Ba/F3 KIT D816V | Exon 17 Mutation | 6.6 |
| Ba/F3 KIT V560G/D816V | Exon 11 / Exon 17 Mutation | 7.1 |
Table 1: In vitro activity of this compound against various KIT-driven Ba/F3 cell lines.[5][6]
Experimental Protocols
Materials and Reagents
-
Ba/F3 parental cell line and engineered Ba/F3 cell lines expressing KIT mutations
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant murine Interleukin-3 (IL-3)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well white, opaque-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Cell Culture
-
Parental Ba/F3 Cells: Culture parental Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL of murine IL-3. Maintain cell densities between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Engineered Ba/F3 Cells: Culture Ba/F3 cells expressing mutant KIT in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin, without IL-3. The constitutively active KIT provides the necessary survival signal.
-
Incubate all cells at 37°C in a humidified atmosphere of 5% CO2.
This compound In Vitro Proliferation Assay
The following protocol describes the steps to determine the IC50 of this compound against IL-3 independent Ba/F3 cells expressing a KIT mutation.
Caption: Experimental workflow for the this compound in vitro proliferation assay using Ba/F3 cells.
Detailed Steps:
-
Cell Seeding:
-
Harvest engineered Ba/F3 cells growing in log phase.
-
Wash the cells once with IL-3 free medium to remove any residual growth factors.
-
Resuspend the cells in fresh, IL-3 free assay medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells into a 96-well white, opaque-walled plate at a density of 5,000 cells per well in a volume of 50 µL.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution to generate a range of concentrations for the dose-response curve. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.
-
Add 50 µL of the diluted compound to the appropriate wells of the 96-well plate containing the cells. The final volume in each well should be 100 µL.
-
Include wells with cells treated with DMSO only as a vehicle control (100% viability) and wells with medium only for background luminescence measurement.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well of the 96-well plate.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data by setting the average luminescence from the vehicle control (DMSO) wells to 100% viability.
-
Calculate the percentage of viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).
Conclusion
The Ba/F3 cell-based assay is a robust and reproducible method for evaluating the in vitro potency of kinase inhibitors like this compound against specific oncogenic driver mutations. The data presented demonstrates that this compound is a potent inhibitor of clinically relevant KIT resistance mutations, with nanomolar activity in this cellular context. This protocol provides a detailed framework for researchers to conduct similar studies to characterize the activity of novel kinase inhibitors.
References
- 1. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 4. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 of PLX9486 in GIST Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal stromal tumors (GIST) are mesenchymal neoplasms of the gastrointestinal tract predominantly driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While tyrosine kinase inhibitors (TKIs) have transformed the GIST treatment landscape, acquired resistance, often through secondary mutations in the KIT gene, remains a significant clinical hurdle. PLX9486 is a potent and selective inhibitor of KIT, designed to target a broad spectrum of primary and secondary mutations, offering a promising therapeutic strategy for resistant GIST.
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of this compound in GIST cell lines. The IC50 value is a critical parameter for assessing the preclinical efficacy of a compound. This document outlines the necessary experimental protocols, data presentation standards, and the underlying biological pathways.
Mechanism of Action and Signaling Pathway
This compound is a Type I TKI that selectively targets the active conformation of the KIT receptor. This mechanism allows it to effectively inhibit both primary activating mutations (e.g., in exons 9 and 11) and secondary resistance mutations in the activation loop (e.g., in exons 17 and 18)[1][2][3]. By blocking the ATP-binding site of the kinase, this compound inhibits the autophosphorylation of KIT and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for GIST cell proliferation and survival.
Caption: Simplified KIT signaling pathway and the inhibitory action of this compound.
Data Presentation: this compound IC50 Values
The following table summarizes the in vitro potency of this compound against various KIT mutations. This data is crucial for selecting appropriate cell line models for further preclinical studies.
| Cell Line / Model | KIT Mutation | This compound IC50 (nM) | Reference |
| BaF3 | KIT p.D816V (Exon 17) | 6.6 | [4] |
| BaF3 | KIT p.V560G/D816V (Exon 11/17) | 7.1 | [4] |
| BaF3 | Wild-Type KIT (stimulated) | 61 | [4] |
Note: Data for specific GIST cell lines such as GIST-T1 and GIST-882 were not publicly available in the searched literature. The data presented is from engineered BaF3 cell lines, which are commonly used to assess the activity of kinase inhibitors against specific mutations.
Experimental Protocols
Cell Culture of GIST Cell Lines
Objective: To maintain healthy and proliferating GIST cell lines for downstream assays.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST-882)
-
Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Sterile cell culture flasks, plates, and consumables
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved GIST cells rapidly in a 37°C water bath.
-
Transfer cells to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and passage the cells when they reach 70-80% confluency. This is typically every 2-3 days.
-
For passaging, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks at a lower density.
IC50 Determination via Cell Viability Assay
Objective: To quantify the dose-dependent effect of this compound on the viability of GIST cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is a commonly used method.
Materials:
-
GIST cells in logarithmic growth phase
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: A stepwise workflow for the determination of IC50 values.
Protocol:
-
Cell Seeding: Harvest and count GIST cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Cell Adherence: Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
Compound Preparation: Prepare a 2X working stock of this compound by performing a serial dilution in complete growth medium. The concentration range should span the expected IC50 value (e.g., from 0.1 nM to 10 µM).
-
Cell Treatment: Add 100 µL of the 2X this compound serial dilutions to the respective wells of the 96-well plate containing the cells. Include wells with vehicle control (DMSO at the highest concentration used for the drug dilutions) and no-cell controls (medium only for background measurement).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Subtract the average luminescence of the no-cell control wells from all other readings. b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (100% viability). c. Plot the percentage of cell viability versus the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Conclusion
These application notes provide a framework for the in vitro evaluation of this compound in GIST cell lines. The determination of IC50 values is a fundamental step in characterizing the potency and selectivity of this novel KIT inhibitor. Adherence to these standardized protocols will ensure the generation of robust and reproducible data, which is essential for advancing our understanding of this compound and its potential clinical applications in the treatment of GIST.
References
- 1. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 2. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated KIT (p-KIT) Following PLX9486 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal stromal tumors (GISTs) are predominantly driven by activating mutations in the KIT receptor tyrosine kinase. Targeted therapy with tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for GIST patients. PLX9486 is a potent and selective type I TKI that targets primary KIT mutations in exons 9 and 11, as well as secondary resistance mutations in exons 17 and 18.[1] Western blotting is a fundamental technique to assess the efficacy of TKIs like this compound by measuring the phosphorylation status of KIT and its downstream signaling proteins. This document provides a detailed protocol for performing a Western blot to detect phosphorylated KIT (p-KIT) at tyrosine 719 (Tyr719) in GIST cell lines treated with this compound.
Data Presentation
Table 1: Reagents for Western Blotting
| Reagent | Supplier | Recommended Concentration/Dilution |
| Anti-p-KIT (Tyr719) Antibody | Cell Signaling Technology (#3391) | 1:1000 in 5% BSA in TBST |
| Anti-total KIT Antibody | Commercially Available | Refer to manufacturer's datasheet (e.g., 1:1000) |
| HRP-conjugated Secondary Antibody | Commercially Available | Refer to manufacturer's datasheet (e.g., 1:2000 - 1:5000) |
| This compound | Commercially Available | 10-100 nM (in vitro) |
| GIST-T1 cell line | Commercially Available | N/A |
| RIPA Lysis Buffer | Commercially Available or Lab-prepared | N/A |
| Protease Inhibitor Cocktail | Commercially Available | Refer to manufacturer's instructions |
| Phosphatase Inhibitor Cocktail | Commercially Available | Refer to manufacturer's instructions |
| BSA (Bovine Serum Albumin) | Commercially Available | 5% (w/v) for blocking and antibody dilution |
| Non-fat Dry Milk | Commercially Available | Not recommended for phospho-protein detection |
| TBST (Tris-Buffered Saline with 0.1% Tween 20) | Lab-prepared | N/A |
Table 2: Recommended Experimental Conditions for this compound Treatment
| Parameter | Recommended Condition | Notes |
| Cell Line | GIST-T1 (harbors a KIT exon 11 mutation)[2][3] | Other GIST cell lines with relevant KIT mutations can be used. |
| Seeding Density | 1-2 x 10^6 cells per 10 cm dish | Adjust based on cell growth characteristics. |
| This compound Concentration | 10-100 nM | A dose-response experiment is recommended to determine the optimal concentration. This compound has shown nanomolar potency in vitro.[4][5] |
| Treatment Duration | 2-24 hours | A time-course experiment is recommended. |
| Vehicle Control | DMSO | Use the same volume as the highest concentration of this compound. |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture GIST-T1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 10 cm dishes and allow them to reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle control (DMSO) for the desired time periods (e.g., 2, 6, 24 hours).
Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 500 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each dish.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the total cell lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
Sample Preparation for SDS-PAGE
-
To 20-30 µg of protein, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge briefly to pellet any debris.
SDS-PAGE and Western Blotting
-
Load the prepared samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes on ice.
-
After transfer, wash the membrane briefly with deionized water.
Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-KIT (Tyr719) (1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To analyze total KIT levels, the membrane can be stripped and re-probed with an antibody against total KIT. Alternatively, a parallel blot can be run for total KIT.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-KIT signal to the total KIT signal.
Mandatory Visualization
Caption: KIT signaling pathway and the inhibitory action of this compound.
References
- 1. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Combined inhibition of MAP kinase and KIT signaling synergistically destabilizes ETV1 and suppresses GIST tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-c-Kit (Tyr719) Antibody (#3391) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for PLX9486 Immunoprecipitation Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX9486, also known as bezuclastinib, is a potent and selective next-generation tyrosine kinase inhibitor (TKI) targeting mutations in the KIT proto-oncogene.[1] It has demonstrated significant activity against primary KIT mutations in exons 9 and 11, as well as secondary resistance mutations in exons 17 and 18, which are common mechanisms of resistance to conventional TKIs like imatinib.[2][3] Notably, this compound is a type I inhibitor that binds to the active conformation of the KIT kinase.[3] This document provides detailed protocols for an immunoprecipitation (IP) kinase assay to evaluate the in vitro efficacy of this compound, along with relevant quantitative data and pathway diagrams.
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against various KIT mutations.
Table 1: this compound Biochemical IC50 Values against KIT Kinase Mutants
| KIT Mutant | IC50 (nM) |
| V560G (Exon 11) | 1.1 |
| D816V (Exon 17) | 0.6 |
| D816Y (Exon 17) | 1.1 |
| N822K (Exon 17) | 1.0 |
| A829P (Exon 17) | 1.3 |
| T670I (Exon 13) + D816V (Exon 17) | 0.6 |
Data extracted from supplementary materials of Wagner AJ, et al. JAMA Oncol. 2021.
Table 2: this compound Cell-Based IC50 Values for Growth Inhibition
| Cell Line | KIT Genotype | IC50 (nM) |
| BaF3 | KIT p.D816V | 6.6[1] |
| BaF3 | KIT p.V560G/D816V | 7.1[1] |
| BaF3 | Wild-Type KIT (SCF-stimulated) | 61[1] |
Signaling Pathway and Experimental Workflow
KIT Signaling Pathway and this compound Inhibition
This compound targets mutated KIT, a receptor tyrosine kinase that, when constitutively activated, drives downstream signaling pathways, most notably the MAPK pathway, leading to cell proliferation and survival. By inhibiting KIT phosphorylation, this compound effectively blocks these downstream signals.
Caption: this compound inhibits mutant KIT receptor autophosphorylation, blocking the MAPK signaling cascade.
Experimental Workflow for Immunoprecipitation Kinase Assay
The following diagram outlines the major steps in the immunoprecipitation (IP) kinase assay to assess the inhibitory effect of this compound on KIT activity.
Caption: Workflow for assessing this compound efficacy using an immunoprecipitation kinase assay.
Experimental Protocols
Protocol 1: Immunoprecipitation of KIT from Cell Lysates
This protocol describes the immunoprecipitation of KIT protein from cultured cells expressing endogenous or ectopic mutant KIT.
Materials:
-
Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin, and 1 mM PMSF (added fresh).
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Anti-KIT Antibody: Rabbit polyclonal or mouse monoclonal antibody validated for immunoprecipitation.
-
Protein A/G Agarose or Magnetic Beads.
-
Microcentrifuge tubes.
-
Rotating shaker.
Procedure:
-
Cell Culture and Lysis:
-
Culture cells (e.g., GIST-T1 or other cells with relevant KIT mutations) to 80-90% confluency.
-
Wash cells once with ice-cold PBS.
-
Add 1 ml of ice-cold Cell Lysis Buffer per 10 cm plate and incubate on ice for 10 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly on ice to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Immunoprecipitation:
-
To 500-1000 µg of protein lysate, add 2-5 µg of anti-KIT antibody.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µl of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 2,500 x g for 1 minute at 4°C (or use a magnetic rack for magnetic beads).
-
Carefully aspirate and discard the supernatant.
-
-
Washing:
-
Wash the beads three times with 1 ml of ice-cold Cell Lysis Buffer. After each wash, pellet the beads and discard the supernatant.
-
After the final wash, aspirate all residual buffer. The immunoprecipitated KIT is now ready for the kinase assay.
-
Protocol 2: In Vitro Kinase Assay with Immunoprecipitated KIT
This protocol details the kinase reaction to measure the activity of the immunoprecipitated KIT and the inhibitory effect of this compound.
Materials:
-
Immunoprecipitated KIT on beads (from Protocol 1).
-
Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2.
-
ATP Solution: 10 mM ATP in dH2O.
-
Kinase Substrate: e.g., recombinant Histone H1 or a specific peptide substrate for KIT.
-
This compound Stock Solution: Dissolved in DMSO. Prepare serial dilutions in Kinase Assay Buffer.
-
SDS-PAGE Sample Buffer (4X).
-
Phospho-specific antibody for the substrate for Western blot analysis, or other detection reagents for different assay formats.
Procedure:
-
Kinase Reaction Setup:
-
Resuspend the beads with immunoprecipitated KIT in 40 µl of Kinase Assay Buffer.
-
Aliquot the bead slurry into separate microcentrifuge tubes for each condition (e.g., no inhibitor control, and various concentrations of this compound).
-
Add 5 µl of the this compound dilutions or vehicle (DMSO) to the respective tubes and pre-incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a reaction mix containing the kinase substrate and ATP. For a final reaction volume of 50 µl, add 5 µl of a mix containing the substrate (to a final concentration of 0.2-1 µg/µl) and ATP (to a final concentration of 50-100 µM).
-
Initiate the reaction by adding the reaction mix to the beads.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
-
Termination of Reaction and Sample Preparation:
-
Terminate the reaction by adding 15 µl of 4X SDS-PAGE Sample Buffer.
-
Boil the samples at 95-100°C for 5 minutes to elute the proteins from the beads and denature them.
-
Centrifuge at 14,000 x g for 1 minute to pellet the beads.
-
-
Detection of Kinase Activity:
-
Load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate to detect the level of phosphorylation.
-
Use an appropriate secondary antibody and a chemiluminescent or fluorescent detection system to visualize the results.
-
Quantify the band intensities to determine the extent of inhibition at different this compound concentrations and calculate the IC50 value.
-
Note: This protocol is a general guideline and may require optimization for specific cell lines, antibodies, and substrates. It is recommended to perform a titration of the antibody and lysate amount for optimal immunoprecipitation and to determine the linear range of the kinase reaction.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
Application Notes and Protocols for PLX9486 Patient-Derived Xenograft (PDX) Model Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PLX9486 and Patient-Derived Xenograft (PDX) Models
This compound is a potent and selective tyrosine kinase inhibitor designed to target primary and secondary mutations in the KIT proto-oncogene, a key driver in many cancers, particularly gastrointestinal stromal tumors (GIST).[1][2][3] Specifically, this compound inhibits primary KIT mutations in exons 9 and 11, as well as secondary resistance mutations in exons 17 and 18.[3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a critical tool in preclinical oncology research.[4] These models maintain the histopathological and genetic characteristics of the original tumor, offering a more predictive platform for evaluating novel therapeutic agents like this compound compared to traditional cell line-derived xenografts.[4] These application notes provide detailed protocols for the development and utilization of GIST PDX models for assessing the efficacy of this compound.
This compound Mechanism of Action in KIT Signaling
This compound functions by inhibiting the kinase activity of mutant KIT, thereby blocking downstream signaling pathways, most notably the MAPK pathway, which is crucial for cell proliferation and survival.[1][2] Studies have shown that this compound can lead to a significant reduction in MAPK activation in GIST PDX models.[1][2]
Caption: this compound inhibits mutant KIT, blocking the downstream MAPK signaling pathway.
Quantitative Data Summary: In Vivo Efficacy of this compound in GIST PDX Models
The preclinical efficacy of this compound has been evaluated in imatinib-resistant GIST PDX models. The following table summarizes the key findings from these studies.[1][2]
| PDX Model | KIT Mutation Status | This compound Dosage | Key Outcomes | Reference |
| UZLX-GIST9 | p.P577del; W557LfsX5; D820G | 100 mg/kg/day | Significant inhibition of tumor proliferation. | [1] |
| MRL-GIST1 | p.W557_K558del; Y823D | Not specified | Significant tumor regression. | [1] |
Experimental Protocols
Protocol 1: Establishment of a Gastrointestinal Stromal Tumor (GIST) Patient-Derived Xenograft (PDX) Model
This protocol outlines the key steps for developing a GIST PDX model from patient tumor tissue.
Materials:
-
Fresh GIST tumor tissue from a consenting patient
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice)[5]
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Animal housing under sterile conditions
Procedure:
-
Tumor Tissue Acquisition:
-
Collect fresh tumor tissue from a consenting GIST patient under sterile conditions.
-
Transport the tissue to the laboratory in a sterile container with PBS on ice.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Tumor Growth Monitoring:
-
Passaging:
-
When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and process it as described in step 2 for implantation into the next generation of mice.
-
-
Tumor Banking and Characterization:
-
Cryopreserve a portion of the tumor from each passage for future use.
-
Fix another portion in formalin and embed in paraffin for histological analysis to confirm that the PDX model retains the characteristics of the original patient tumor.
-
Perform molecular characterization (e.g., sequencing) to confirm the presence of the target KIT mutations.
-
Protocol 2: In Vivo Efficacy Evaluation of this compound in a GIST PDX Model
This protocol describes the methodology for assessing the anti-tumor activity of this compound in established GIST PDX models.
Materials:
-
A cohort of mice with established GIST PDX tumors of a specified volume (e.g., 100-200 mm³)
-
This compound
-
Vehicle control
-
Dosing apparatus (e.g., oral gavage needles)
-
Calipers for tumor measurement
-
Balance for weighing mice
Procedure:
-
Cohort Formation:
-
Once PDX tumors reach the desired volume range, randomize the mice into treatment and control groups (typically 8-10 mice per group).[4]
-
-
Treatment Administration:
-
Administer this compound to the treatment group at the desired dose and schedule (e.g., 100 mg/kg/day via oral gavage).
-
Administer the vehicle control to the control group using the same schedule and route of administration.
-
-
Monitoring and Data Collection:
-
Measure tumor volume 2-3 times per week using calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated after a fixed duration or when tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.
-
Optional: Perform pharmacodynamic analysis on the resected tumors to assess the on-target effects of this compound (e.g., by measuring the phosphorylation status of KIT and MAPK).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for developing and utilizing a GIST PDX model for preclinical evaluation of this compound.
Caption: Workflow for GIST PDX model development and this compound efficacy testing.
References
- 1. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 4. benchchem.com [benchchem.com]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for PLX9486 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX9486 is a potent and selective tyrosine kinase inhibitor (TKI) that targets primary mutations in KIT exons 9 and 11 and secondary resistance mutations in exons 17 and 18. These mutations are frequently implicated in the pathogenesis of Gastrointestinal Stromal Tumors (GIST). Preclinical studies in mouse models are crucial for evaluating the efficacy and mechanism of action of this compound. These application notes provide detailed protocols for the dosing and administration of this compound in mouse models of GIST, specifically focusing on patient-derived xenograft (PDX) models.
Mechanism of Action and Signaling Pathway
This compound is a Type I TKI, meaning it binds to the active conformation of the KIT receptor tyrosine kinase. By inhibiting the kinase activity of mutant KIT, this compound effectively blocks downstream signaling pathways that drive tumor cell proliferation and survival. A primary pathway affected by this compound-mediated KIT inhibition is the Mitogen-Activated Protein Kinase (MAPK) pathway. Inhibition of KIT phosphorylation leads to a reduction in the activation of the MAPK cascade, which can be observed by a decrease in the phosphorylation of key downstream proteins like MEK and ERK.[1][2]
Dosing and Administration in Mouse Models
The following table summarizes the dosing regimen for this compound in GIST patient-derived xenograft (PDX) mouse models as reported in preclinical studies.[2]
| Parameter | Details | Reference |
| Drug | This compound | [2] |
| Mouse Model | Patient-Derived Xenograft (PDX) of GIST | [2] |
| Dosage | 100 mg/kg/day | [2] |
| Administration Route | Oral (gavage) | [2] |
| Frequency | Once daily | [3] |
| Vehicle (Recommended) | While the exact vehicle used in the referenced study is not specified, a common vehicle for oral gavage of hydrophobic compounds is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Another option is a formulation with DMSO, PEG300, and ethanol.[4][5] | General Practice |
Experimental Protocols
Patient-Derived Xenograft (PDX) GIST Mouse Model Establishment
This protocol outlines the subcutaneous implantation of GIST tumor fragments into immunodeficient mice.
Materials:
-
GIST patient tumor tissue
-
Immunodeficient mice (e.g., NMRI nu/nu, NOD/SCID)
-
Sterile surgical instruments (scalpels, forceps)
-
Phosphate-Buffered Saline (PBS) with antibiotics
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Animal housing under sterile conditions
Procedure:
-
Tumor Fragment Preparation:
-
Obtain fresh GIST tumor tissue from consenting patients under sterile conditions.
-
Wash the tissue with cold PBS containing antibiotics.
-
Mechanically mince the tumor into small fragments (approximately 2-3 mm³).
-
(Optional) Mix tumor fragments with Matrigel to improve engraftment rates.
-
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Shave and disinfect the flank area.
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Implant one tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Tumor Growth Monitoring:
This compound Formulation and Oral Administration
This protocol describes the preparation of this compound for oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
-
Balance
-
Homogenizer or sonicator
-
Oral gavage needles (18-20 gauge for adult mice)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the number of mice and the 100 mg/kg dose.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to create a suspension.
-
Use a homogenizer or sonicator to ensure a uniform and stable suspension. Prepare fresh daily.
-
-
Oral Gavage:
-
Weigh each mouse to calculate the individual dose volume (typically 10 ml/kg body weight).
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus.
-
Slowly administer the this compound suspension.
-
Monitor the mouse for any signs of distress after administration.
-
Assessment of Anti-Tumor Efficacy
Efficacy is primarily assessed through tumor volume measurements and can be further confirmed by pharmacodynamic studies.
Procedure:
-
Tumor Volume Measurement:
-
Pharmacodynamic Analysis (Western Blotting):
-
At the end of the study, or at specified time points, euthanize mice and excise tumors.
-
Snap-freeze tumor tissue in liquid nitrogen for protein analysis.
-
Western Blot Protocol for MAPK Pathway Analysis
This protocol is for the detection of total and phosphorylated levels of key proteins in the KIT-MAPK signaling pathway in tumor lysates.
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Recommended Primary Antibodies:
| Target Protein | Supplier Example | Dilution (General) |
| Phospho-KIT (Tyr719) | Cell Signaling Technology | 1:1000 |
| Total KIT | Santa Cruz Biotechnology | 1:1000 |
| Phospho-MEK1/2 (Ser217/221) | Cell Signaling Technology | 1:1000 |
| Total MEK1/2 | Cell Signaling Technology | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 1:1000 |
| β-actin (Loading Control) | Sigma-Aldrich | 1:5000 |
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tumor tissue in RIPA buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Normalize protein amounts for all samples and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities and normalize to a loading control (e.g., β-actin).
-
Ethical Considerations:
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). This includes proper animal handling, anesthesia, analgesia, and humane endpoints.
By following these detailed application notes and protocols, researchers can effectively evaluate the in vivo efficacy and pharmacodynamic effects of this compound in relevant mouse models of GIST.
References
- 1. tumorvolume.com [tumorvolume.com]
- 2. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
Application Notes and Protocols for the In Vivo Pharmacokinetic Analysis of PLX9486
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo pharmacokinetic properties of PLX9486, a selective tyrosine kinase inhibitor. The information is compiled from publicly available clinical and preclinical data to guide further research and development.
Introduction to this compound
This compound (also known as Bezuclastinib or CGT9486) is a potent, oral, type I tyrosine kinase inhibitor that targets KIT primary mutations in exons 9 and 11, as well as secondary resistance mutations in exons 17 and 18.[1][2] Its mechanism of action involves the inhibition of the KIT signaling pathway, which has shown promise in the treatment of cancers such as Gastrointestinal Stromal Tumors (GIST).[2][3] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing strategies and ensuring its safety and efficacy in clinical applications.
Pharmacokinetic Data Summary
The following tables summarize the available quantitative pharmacokinetic data for this compound from clinical studies in humans. Currently, detailed quantitative pharmacokinetic parameters from preclinical in vivo studies in animal models are not extensively available in the public domain.
Table 1: Human Pharmacokinetic Parameters of Single-Agent this compound
| Parameter | Value | Population | Dosing Regimen | Source |
| Half-life (t½) | 71.4 hours | Patients with advanced solid tumors and GIST | Steady state | [4] |
| Absorption | Saturable at steady state | Patients with advanced solid tumors and GIST | Once daily (QD) dosing | [4] |
| Food Effect | No significant food effect observed | Patients with advanced solid tumors and GIST | Not specified | [4] |
| Recommended Phase 2 Dose (RP2D) | 1000 mg | Patients with advanced solid tumors and GIST | Once daily (QD) | [4][5] |
Table 2: Drug-Drug Interaction Observations with this compound in Humans
| Co-administered Drug | Observation | Source |
| Pexidartinib | Pharmacokinetics of this compound were not affected by pexidartinib. | [4] |
| Sunitinib | Co-administration was associated with improved oral uptake of this compound. | [5] |
Experimental Protocols
Clinical Pharmacokinetic Analysis in Humans
This protocol is based on the methodologies described in the phase 1b/2a clinical trial of this compound.[5]
Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound as a single agent and in combination with other kinase inhibitors in patients with advanced solid tumors.
Study Design:
-
Phase: 1b/2a, multicenter, open-label, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors, including refractory GIST.
-
Dosing:
-
Pharmacokinetic Sampling:
-
Blood samples were collected at pre-defined time points after drug administration to determine the plasma concentrations of this compound.
-
In selected cohorts, a more intensive sampling schedule was implemented to obtain a complete pharmacokinetic profile.[5]
-
-
Analytical Method:
-
Plasma concentrations of this compound were analyzed using a noncompartmental method.[5]
-
-
Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated from the plasma concentration-time data.
-
Representative Preclinical In Vivo Pharmacokinetic Study in a Mouse Xenograft Model
While specific preclinical pharmacokinetic data is limited, the following protocol describes a general methodology for assessing the pharmacokinetics of this compound in a mouse model, based on a reported preclinical efficacy study.[6]
Objective: To determine the pharmacokinetic profile of this compound in mice bearing patient-derived GIST xenografts.
Animal Model:
-
Immunocompromised mice (e.g., NOD-scid gamma) implanted with patient-derived GIST tumor fragments.
Dosing:
-
Formulation: this compound formulated for oral administration (e.g., in a suspension with a suitable vehicle).
-
Dose: 100 mg/kg/day, administered orally.[6]
-
Administration: Oral gavage.
Experimental Workflow:
References
- 1. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of mouse-specific pharmacokinetics in kidneys based on 131I activity measurements using micro-SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLX9486 in in vitro Studies
These application notes provide detailed protocols for the solubilization and use of PLX9486 in dimethyl sulfoxide (DMSO) for various in vitro research applications. The information is intended for researchers, scientists, and drug development professionals working with this compound.
Introduction to this compound
This compound is a potent and selective tyrosine kinase inhibitor (TKI) that targets mutations in the KIT proto-oncogene.[1][2] It has shown efficacy against primary KIT mutations in exons 9 and 11, as well as secondary resistance mutations in exons 17 and 18.[2][3] Preclinical studies have demonstrated its nanomolar potency in inhibiting the growth of cancer cells harboring these mutations, primarily through the inhibition of the KIT signaling pathway and downstream effectors like the mitogen-activated protein kinase (MAPK) pathway.[1][4]
Solubility of this compound in DMSO
For in vitro studies, this compound is typically dissolved in high-purity, anhydrous DMSO to create a concentrated stock solution. While specific quantitative solubility data in DMSO is not always readily available in public literature, it is standard practice to prepare stock solutions at concentrations ranging from 10 mM to 50 mM. Researchers should perform their own solubility tests to determine the optimal concentration for their specific lot of this compound and experimental needs.
Key Considerations for Solubility:
-
Purity of DMSO: Use anhydrous, high-purity DMSO to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds.[5][6]
-
Assistance with Dissolution: If the compound does not readily dissolve, gentle warming (e.g., in a 37°C water bath), vortexing, or sonication can be employed to facilitate dissolution.[6][7]
-
Precipitation upon Dilution: It is common for compounds dissolved in a high concentration of DMSO to precipitate when diluted into aqueous solutions like cell culture media.[7][8] To mitigate this, it is recommended to perform serial dilutions and add the stock solution to the media while gently vortexing.[9]
Data Presentation: this compound Stock and Working Solution Parameters
The following table summarizes the key parameters for preparing and using this compound solutions in in vitro assays.
| Parameter | Recommendation | Reference |
| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | [6][7][9][10] |
| Typical Stock Concentration | 10 mM - 50 mM | Based on general laboratory practice for small molecule inhibitors. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stable for up to 3 months at -20°C. | [6][7][11] |
| Final DMSO Concentration in Assay | Keep below 0.5%, ideally ≤ 0.1% to minimize cytotoxicity. | [6][11][12][13] |
| Vehicle Control | Culture medium containing the same final concentration of DMSO as the experimental conditions. | [6] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is required for this calculation. (Note: The exact molecular weight should be obtained from the supplier's certificate of analysis). For a hypothetical molecular weight of 500 g/mol :
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 500 g/mol x 1000 mg/g = 5 mg
-
-
Weigh the compound: Carefully weigh out 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.[6] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[7][11]
Protocol for Serial Dilution and Treatment of Cells in vitro
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or 96-well plate
-
Cultured cells ready for treatment
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution: To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first prepare a 100X intermediate solution (1 mM) by diluting the 10 mM stock 1:10 in pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium. Mix well by gentle pipetting.
-
-
Prepare the final working solution: To achieve a final concentration of 10 µM, dilute the 1 mM intermediate solution 1:100 into the final volume of cell culture medium that will be added to the cells.
-
For example, to prepare 1 mL of 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
-
Perform serial dilutions for a dose-response curve: To test a range of concentrations (e.g., 1 nM to 10 µM), perform serial dilutions from your highest concentration working solution.
-
Treat the cells: Remove the existing media from your cultured cells and replace it with the media containing the desired final concentrations of this compound.
-
Include a vehicle control: In parallel, treat a set of cells with culture medium containing the same final concentration of DMSO (e.g., 0.1%) but without this compound. This will account for any effects of the solvent on the cells.[6]
-
Incubate and assay: Incubate the cells for the desired period and then perform the relevant downstream assays (e.g., cell viability, western blot for p-KIT and p-MAPK).
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits mutant KIT, blocking MAPK signaling.
Experimental Workflow for in vitro Studies
Caption: Workflow for preparing this compound and conducting cell assays.
References
- 1. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 3. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Circulating Tumor DNA (ctDNA) Analysis in PLX9486 (Bezuclastinib) Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and clinical data related to the analysis of circulating tumor DNA (ctDNA) in clinical trials involving PLX9486 (bezuclastinib), a potent and selective type I KIT inhibitor. The focus is on the application of ctDNA analysis in patients with advanced gastrointestinal stromal tumors (GIST), a malignancy frequently driven by mutations in the KIT proto-oncogene.
Introduction to this compound and the Role of ctDNA Analysis
This compound (bezuclastinib) is a next-generation tyrosine kinase inhibitor (TKI) designed to target primary activating mutations in KIT exons 9 and 11, as well as secondary resistance mutations in the activation loop (A-loop) encoded by exons 17 and 18.[1][2] In contrast, older TKIs like imatinib and sunitinib are type II inhibitors that primarily bind to the inactive conformation of the KIT kinase.[3] The development of resistance to standard therapies, often through the acquisition of new KIT mutations, is a significant clinical challenge in GIST.
Circulating tumor DNA (ctDNA) analysis, a form of liquid biopsy, has emerged as a powerful, non-invasive tool to detect and monitor tumor-derived genetic alterations in the bloodstream.[4][5] In the context of this compound clinical trials, ctDNA analysis serves several critical purposes:
-
Patient Selection and Stratification: Identifying patients with specific KIT mutations who are most likely to respond to this compound.
-
Monitoring Treatment Response: Tracking the clearance or reduction of mutant ctDNA levels as an early indicator of therapeutic efficacy.
-
Detecting Resistance Mechanisms: Identifying the emergence of new resistance mutations that may necessitate a change in treatment strategy.
Quantitative Data from this compound Clinical Trials
The following tables summarize key quantitative data from the phase 1b/2a clinical trial (NCT02401815) of this compound as a monotherapy and in combination with sunitinib in patients with refractory GIST.[3][6][7]
Table 1: Patient Demographics and Baseline Characteristics (NCT02401815)
| Characteristic | Value |
| Total Patients Enrolled (this compound-naïve) | 39 |
| Patients with GIST | 35 (89.7%) |
| Median Age (years) | 57 (range: 39-79) |
| Male | 22 (56.4%) |
| Prior Imatinib Treatment | 35 (100%) |
| Prior Sunitinib Treatment | 30 (86%) |
| Prior Treatment with 3 Standard Lines of Therapy | 27 (77%) |
| Patients with Detectable KIT Exon 9 and 11 Mutations in ctDNA | 20 |
Table 2: Clinical Efficacy of this compound Monotherapy and Combination Therapy (NCT02401815)
| Treatment Arm | This compound Monotherapy (≤500 mg) | This compound Monotherapy (1000 mg) | This compound + Sunitinib Combination |
| Number of Patients | - | 12 | 15 |
| Median Progression-Free Survival (PFS) | 1.74 months (95% CI, 1.55-1.84) | 5.75 months (95% CI, 0.99-11.0) | 12.1 months (95% CI, 1.35-not reached) |
| Clinical Benefit Rate (CBR) | 14% (95% CI, 0%-58%) | 50% (95% CI, 21%-79%) | 80% (95% CI, 52%-96%) |
| Objective Response Rate (ORR) | No objective response | 1 confirmed Partial Response (PR) | 1 confirmed Complete Response (CR), 2 confirmed PRs |
| Median Overall Survival (OS) | 2.96 months | 11.34 months | 18.11 months |
Experimental Protocols for ctDNA Analysis
While the specific, detailed protocol for the NCT02401815 trial is not publicly available, the following represents a generalized, comprehensive protocol for ctDNA analysis in GIST clinical trials, based on methodologies employed in similar studies, such as the INTRIGUE and VOYAGER trials, which often utilized next-generation sequencing (NGS) platforms like the Guardant360 assay.[4][5][8]
Blood Sample Collection and Processing
-
Sample Collection: Collect 10 mL of whole blood from each patient in Streck Cell-Free DNA BCT® tubes. These tubes contain a preservative that stabilizes white blood cells, preventing the release of genomic DNA and allowing for the preservation of cell-free DNA (cfDNA).
-
Sample Handling and Shipping: Store and ship collected blood samples at ambient temperature (6°C to 37°C) to the central laboratory within 7 days of collection.
-
Plasma Preparation: Upon receipt at the laboratory, centrifuge the blood tubes at 1,600 x g for 10 minutes to separate the plasma. Carefully collect the supernatant (plasma) and subject it to a second centrifugation step at 16,000 x g for 10 minutes to remove any remaining cellular debris.
-
Plasma Storage: Store the clarified plasma at -80°C until cfDNA extraction.
Cell-Free DNA (cfDNA) Extraction
-
Extraction Kit: Utilize a commercially available cfDNA extraction kit optimized for plasma samples, such as the QIAamp Circulating Nucleic Acid Kit (Qiagen) or the MagMAX™ Cell-Free DNA Isolation Kit (Thermo Fisher Scientific).
-
Extraction Procedure: Follow the manufacturer's protocol for the chosen kit. This typically involves lysis of the plasma sample, binding of cfDNA to a silica membrane or magnetic beads, washing to remove inhibitors, and elution of the purified cfDNA in a small volume of buffer.
-
Quantification: Quantify the extracted cfDNA using a highly sensitive method such as the Qubit dsDNA HS Assay Kit (Thermo Fisher Scientific) or droplet digital PCR (ddPCR).
Library Preparation and Next-Generation Sequencing (NGS)
-
Library Preparation: Prepare NGS libraries from the extracted cfDNA using a platform such as the Guardant360 assay or a similar targeted hybrid-capture-based method.[4][8] This process involves:
-
End Repair and A-tailing: Repairing the ends of the fragmented cfDNA and adding a single adenine nucleotide to the 3' ends.
-
Adapter Ligation: Ligating sequencing adapters containing unique molecular identifiers (UMIs) to the cfDNA fragments. UMIs allow for the bioinformatic removal of PCR duplicates and error correction, enhancing the accuracy of variant detection.
-
Hybridization and Capture: Hybridizing the adapter-ligated cfDNA library to a custom panel of biotinylated probes targeting specific genomic regions of interest (e.g., all exons of the KIT and PDGFRA genes).
-
Streptavidin Bead Pulldown: Capturing the probe-hybridized cfDNA fragments using streptavidin-coated magnetic beads.
-
PCR Amplification: Amplifying the captured library to generate sufficient material for sequencing.
-
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to a high depth of coverage to enable the detection of low-frequency mutations.
Bioinformatic Data Analysis
-
Data Preprocessing: Perform quality control on the raw sequencing data, trim adapter sequences, and align the reads to the human reference genome (e.g., hg19 or GRCh38).
-
Variant Calling: Use specialized variant calling software designed for ctDNA analysis that incorporates UMI-based error correction to identify single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and gene fusions.
-
Annotation and Filtering: Annotate the called variants with information from various databases (e.g., dbSNP, COSMIC, ClinVar) and filter out common germline polymorphisms and sequencing artifacts.
-
Reporting: Report the detected somatic mutations, including the gene, exon, specific alteration, and variant allele frequency (VAF).
Visualizations
Signaling Pathway
Caption: KIT Signaling Pathway and Inhibitor Action.
Experimental Workflow
Caption: ctDNA Analysis Experimental Workflow.
References
- 1. therapyselect.de [therapyselect.de]
- 2. onclive.com [onclive.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Circulating Tumor DNA Mutations in Progressive Gastrointestinal Stromal Tumors Identify Biomarkers of Treatment Resistance and Uncover Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Pre-and Postoperative Circulating Tumour DNA in Patients With Gastrointestinal Stromal Tumour – A Methodological Assessment Study | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Troubleshooting PLX9486 solubility and stability in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of PLX9486 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro studies, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for hydrophobic compounds and is generally well-tolerated by most cell lines at low final concentrations.
Q2: My this compound is precipitating when I add it to my cell culture media. What should I do?
A2: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common issue.[1] This typically occurs when a concentrated DMSO stock is rapidly diluted, causing the compound to "crash out" of solution. Here are several troubleshooting steps you can take:
-
Reduce the final concentration of this compound: The concentration you are using may be above its solubility limit in the media.
-
Lower the final DMSO concentration: While DMSO aids in initial solubilization, high final concentrations can also lead to precipitation and can be toxic to cells. Aim for a final DMSO concentration of 0.1% to 0.5%.[1][2]
-
Use a serial dilution approach: Instead of adding the highly concentrated stock directly to the media, perform one or more intermediate dilutions in media or a suitable buffer.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes improve solubility.
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the media can help to stabilize the compound. Serum proteins can bind to small molecules and increase their apparent solubility.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[2][3] These aliquots should be stored at -20°C or -80°C in tightly sealed vials, protected from light.[2][3]
Q4: I am observing unexpected or inconsistent effects of this compound in my experiments. What could be the cause?
A4: Inconsistent results can stem from several factors related to the compound's stability and handling. Consider the following:
-
Compound degradation: this compound may be unstable in your cell culture media over the duration of your experiment. It is advisable to perform a stability test to determine its half-life under your specific experimental conditions. For long-term experiments, consider refreshing the media with freshly diluted this compound at regular intervals.[4]
-
Inaccurate concentration: Ensure that your calculations for dilution are correct and that your pipettes are properly calibrated.
-
Precipitation: Even if not immediately visible, microscopic precipitation can lead to a lower effective concentration of the compound in your media.
Troubleshooting Guide
The following table summarizes common problems, their possible causes, and suggested solutions when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation in Media | 1. Concentration is too high. 2. Rapid dilution of DMSO stock. 3. Low temperature of the media. | 1. Perform a dose-response curve to determine the optimal, soluble concentration. 2. Use a serial dilution method. 3. Gently warm the media to 37°C before adding the compound. |
| Inconsistent Results | 1. Compound degradation over time. 2. Inaccurate pipetting or calculations. 3. Micro-precipitation of the compound. | 1. Assess compound stability in media; refresh media for long-term assays.[4] 2. Double-check all calculations and ensure pipettes are calibrated. 3. Centrifuge the media after adding the compound and before applying to cells. |
| Cell Toxicity | 1. High concentration of this compound. 2. High final concentration of DMSO. | 1. Determine the cytotoxic threshold with a dose-response experiment. 2. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤0.1%).[4] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro experiments.
-
Prepare a 10 mM stock solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in anhydrous, sterile DMSO to a final concentration of 10 mM.
-
If necessary, gently warm the solution and/or sonicate to ensure complete dissolution.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
-
-
Prepare working solutions in cell culture media:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution into pre-warmed (37°C) cell culture media to achieve the desired final concentrations.
-
Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤0.1%).
-
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol can be used to determine the stability of this compound under your specific experimental conditions.
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Incubate the solution in a cell culture incubator at 37°C with 5% CO₂.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point to determine its stability.
Visualizations
Signaling Pathway of a Tyrosine Kinase Inhibitor
Caption: Simplified signaling pathway of a tyrosine kinase inhibitor like this compound.
Experimental Workflow for this compound Solution Preparation
References
Reducing non-specific bands in PLX9486 western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific bands in Western blots involving the KIT inhibitor, PLX9486.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective tyrosine kinase inhibitor (TKI).[1][2] It primarily targets mutations in the KIT gene, including primary mutations in exons 9 and 11, as well as secondary resistance mutations in exons 17 and 18.[1] These mutations can lead to the constitutive activation of the KIT receptor tyrosine kinase, driving tumor growth in conditions like gastrointestinal stromal tumors (GIST).[3][4][5][6] this compound functions by inhibiting the downstream signaling pathways activated by these mutant KIT receptors, such as the MAPK pathway, thereby suppressing tumor cell proliferation.[2]
Q2: Why am I seeing non-specific bands in my Western blot for proteins in the this compound-treated samples?
Non-specific bands in Western blotting can arise from several factors. Common causes include:
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High primary antibody concentration: Excessive antibody can lead to off-target binding.[7][8][9]
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Inadequate blocking: Incomplete blocking of the membrane allows for non-specific antibody binding to the membrane itself.[8][9]
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Insufficient washing: Inadequate washing steps can result in the retention of unbound primary and secondary antibodies.[7][9][10]
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Protein degradation: Proteases in your sample can degrade your target protein, leading to bands at lower molecular weights.[7][11]
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High protein load: Overloading the gel with too much protein can cause smearing and non-specific antibody binding.[7][12][13]
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Secondary antibody issues: The secondary antibody may be cross-reacting with other proteins in the lysate or binding non-specifically.[14]
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Polyclonal antibodies: By nature, polyclonal antibodies can sometimes bind to multiple epitopes, potentially increasing non-specific signals.[7]
Troubleshooting Guide: Reducing Non-Specific Bands
Here is a step-by-step guide to troubleshoot and minimize non-specific bands in your this compound Western blot experiments.
| Problem | Potential Cause | Recommended Solution |
| Multiple bands at various molecular weights | Primary antibody concentration is too high. | Decrease the primary antibody concentration. Perform a titration experiment to determine the optimal dilution.[7][8][9][15] |
| Incomplete blocking of the membrane. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[9] Try a different blocking agent (e.g., 5% non-fat dry milk, 5% BSA, or commercial blocking buffers).[8][14][16] | |
| Washing steps are insufficient. | Increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each).[7][9] Increase the detergent concentration (e.g., Tween-20) in the wash buffer to 0.1%.[7][15] | |
| Protein samples are degraded. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[7][11] | |
| Too much protein loaded on the gel. | Reduce the total amount of protein loaded per lane. Aim for 20-30 µg of total protein.[15][16] | |
| High background on the blot | Secondary antibody concentration is too high or is non-specific. | Reduce the secondary antibody concentration. Run a control lane with only the secondary antibody to check for non-specific binding.[9][14] |
| Membrane was allowed to dry out. | Ensure the membrane remains submerged in buffer during all incubation and washing steps.[10] | |
| Contaminated buffers or equipment. | Prepare fresh buffers and ensure all equipment is clean.[10] |
Experimental Protocols
Optimized Western Blot Protocol for this compound-Treated Cells
This protocol is a general guideline and may require further optimization for your specific antibody and cell line.
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Sample Preparation:
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Culture cells to the desired confluency and treat with this compound at the desired concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11]
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Protein Transfer:
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Transfer proteins to a PVDF or nitrocellulose membrane. PVDF membranes are generally recommended for their higher binding capacity and durability.[9]
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Ensure proper membrane activation (for PVDF) and complete removal of air bubbles between the gel and membrane.
-
-
Blocking:
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Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at the optimized concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Final Washes and Detection:
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Repeat the washing step (step 6).
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system. Optimize exposure time to maximize signal-to-noise ratio.[15]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits mutant KIT, blocking downstream MAPK signaling.
Caption: A logical workflow for troubleshooting non-specific bands.
References
- 1. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 2. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Trial Details [gisttrials.org]
- 4. C-KIT Mutation | Synnovis [synnovis.co.uk]
- 5. labcorp.com [labcorp.com]
- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 7. arp1.com [arp1.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. biossusa.com [biossusa.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. biocompare.com [biocompare.com]
- 13. cygnustechnologies.com [cygnustechnologies.com]
- 14. researchgate.net [researchgate.net]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 16. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing in vivo toxicity associated with PLX9486 in mouse models.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound, offering potential causes and solutions.
Issue 1: Unexpected Weight Loss or Poor General Appearance
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Potential Causes:
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Drug-related toxicity (e.g., gastrointestinal distress, dehydration).
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Tumor burden.
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Dehydration.
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Infection.
-
-
Troubleshooting Steps:
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Monitor Daily: Weigh mice daily and perform a thorough clinical assessment (posture, activity, fur condition).
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Assess Hydration: Check for signs of dehydration (e.g., skin tenting). Provide subcutaneous fluids (e.g., sterile saline) as needed.
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Nutritional Support: Provide palatable, high-calorie food supplements.
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Dose Modification: Consider a dose reduction or temporary interruption of this compound treatment.[1]
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Veterinary Consultation: Consult with a veterinarian to rule out infection or other underlying health issues.
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Issue 2: Gastrointestinal Toxicity (Diarrhea)
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Potential Causes:
-
Troubleshooting Steps:
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Monitor Feces: Visually inspect feces daily for consistency.
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Supportive Care: Ensure easy access to food and water. Anti-diarrheal medications may be considered after veterinary consultation.
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Dose Adjustment: A dose reduction of this compound may be necessary if diarrhea is severe or persistent.[4]
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Issue 3: Hematological Abnormalities (Anemia, Neutropenia, Thrombocytopenia)
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Potential Causes:
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Troubleshooting Steps:
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Blood Monitoring: Perform complete blood counts (CBCs) at baseline and regular intervals during treatment.
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Observe for Clinical Signs: Monitor for signs of anemia (pale footpads), infection (lethargy, hunched posture), or bleeding.
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Dose Modification: If significant cytopenias are observed, a dose reduction or temporary hold of this compound may be required.[5]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective tyrosine kinase inhibitor (TKI) that targets primary mutations in KIT exons 9 and 11, as well as secondary resistance mutations in exons 17 and 18.[6] By inhibiting the KIT signaling pathway, this compound can suppress the growth of tumors that are dependent on these mutations, such as gastrointestinal stromal tumors (GISTs).[6][7] This inhibition leads to a reduction in downstream signaling through the MAPK pathway.[6][7]
Q2: What are the reported toxicities of this compound in preclinical and clinical studies?
A2: While specific toxicity data in mice is limited in publicly available literature, clinical trials of this compound, both as a monotherapy and in combination, have reported the following treatment-emergent adverse events (TEAEs):
| Toxicity Category | Observed Adverse Events |
| General | Fatigue, decreased appetite, weight loss.[2] |
| Gastrointestinal | Diarrhea, nausea.[2][3] |
| Hematological | Anemia, lymphopenia.[2][3] |
| Metabolic/Laboratory | Increased creatinine phosphokinase, hypophosphatemia, increased aspartate aminotransferase (AST), increased alanine aminotransferase (ALT), hyperuricemia.[2][3] |
| Dermatological | Hair color changes, maculopapular rash.[2] |
| Cardiovascular | Hypertension.[3] |
Q3: How should I monitor my mice for this compound-related toxicity?
A3: A comprehensive monitoring plan is crucial for early detection and management of toxicities.
| Monitoring Parameter | Frequency |
| Clinical Observations | Daily (observe for changes in posture, activity, grooming, and any signs of distress).[8] |
| Body Weight | Daily.[8] |
| Tumor Measurement | Two to three times per week.[8] |
| Complete Blood Count (CBC) | Baseline, then weekly or bi-weekly depending on the study design and observed toxicities.[5] |
| Serum Chemistry Panel | Baseline, then at selected time points to monitor liver and kidney function, and electrolytes. |
Q4: What are the general principles for managing TKI-related toxicities in mice?
A4: The management of TKI toxicities in a research setting generally follows these principles:
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Proactive Monitoring: Regular and careful observation is key to early detection.[4]
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Supportive Care: This is the mainstay of management and includes nutritional support, hydration, and maintaining a clean and stress-free environment.
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Dose Interruption/Reduction: If significant toxicity is observed, temporarily stopping the drug or reducing the dose is a common and effective strategy.[1]
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Veterinary Consultation: For any severe or unexpected adverse events, immediate consultation with a veterinarian is essential.
III. Experimental Protocols
Protocol 1: General Health and Toxicity Monitoring in Mice
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Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
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Baseline Measurements: Before the first dose of this compound, record the body weight and perform a baseline blood collection for CBC and serum chemistry.
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Daily Monitoring:
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Visually inspect each mouse for any signs of illness or distress (e.g., ruffled fur, hunched posture, lethargy, labored breathing).
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Record body weight. A weight loss of >15-20% from baseline often necessitates intervention.
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Check for signs of dehydration.
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Observe feces for diarrhea.
-
-
Weekly Monitoring:
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Perform blood collection for CBC to monitor for hematological toxicities.
-
-
Endpoint: Humane endpoints should be clearly defined in the experimental protocol and strictly followed. These may include excessive weight loss, tumor burden, or severe clinical signs of toxicity.
IV. Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Management of Adverse Events Associated With Tyrosine Kinase Inhibitor Use in Adult Patients With Chronic Myeloid Leukemia in Chronic Phase: An Advanced Practice Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.sdsu.edu [research.sdsu.edu]
Addressing inconsistent tumor growth in PLX9486 xenografts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent tumor growth in PLX9486 xenograft models.
Troubleshooting Guide: Inconsistent Tumor Growth
Researchers may experience variability in tumor growth in this compound xenografts for a variety of reasons, ranging from procedural inconsistencies to the biological heterogeneity of the tumor models. This guide provides a structured approach to identifying and addressing these issues.
Question: We are observing significant variability in tumor growth rates between animals in the same treatment group. What are the potential causes and solutions?
Answer:
Inconsistent tumor growth within the same treatment group can be attributed to several factors. A systematic evaluation of your experimental protocol is recommended.
Potential Causes & Troubleshooting Steps:
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Animal-Related Factors:
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Health Status: Ensure all animals are healthy and free of infections prior to tumor cell implantation. Underlying health issues can impact tumor engraftment and growth.
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Age and Sex: Use mice of the same age and sex to minimize biological variability.[1] Hormonal differences, particularly for hormone-dependent tumors, can influence growth rates.[2]
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Genetic Background: Use a consistent and appropriate immunodeficient mouse strain for your chosen cell line or patient-derived xenograft (PDX) model.
-
-
Cell Line/Tumor-Related Factors:
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Cell Viability and Passage Number: Always use cells with high viability (>90%) for implantation. Avoid using cells that have been in culture for an excessive number of passages, as this can lead to genetic drift and altered growth characteristics.[1]
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Tumor Heterogeneity: Patient-derived xenografts (PDX) inherently possess a higher degree of heterogeneity, which can result in variable growth rates.[3][4] Consider increasing the number of animals per group to account for this variability.
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Mycoplasma Contamination: Regularly screen cell lines for mycoplasma contamination, as it can significantly affect cell growth and experimental outcomes.[5]
-
-
Procedural Factors:
-
Implantation Technique: Standardize the tumor cell implantation procedure. Ensure the same number of viable cells is injected in the same volume and at the same anatomical site (subcutaneous or orthotopic) for all animals.[6] The use of a basement membrane extract like Matrigel or Cultrex BME can improve tumor take rates and consistency.[1]
-
Tumor Measurement: Employ a consistent method for tumor measurement. Caliper measurements are common, but the formula used to calculate tumor volume can impact results. The ellipsoid formula (1/2 * Length * Width²) is a frequently used standard.[7]
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This compound Formulation and Administration: Ensure the this compound formulation is prepared consistently and administered accurately. Verify the stability of the compound in your chosen vehicle. Inconsistent dosing will lead to variable tumor growth inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and which signaling pathways does it affect?
A1: this compound is a potent and selective tyrosine kinase inhibitor (TKI) that targets mutations in the KIT receptor tyrosine kinase.[8][9][10] It is designed to inhibit both primary KIT mutations (e.g., in exons 9 and 11) and secondary resistance mutations (e.g., in exons 17 and 18) that can arise after treatment with other TKIs like imatinib.[8][9] By inhibiting KIT, this compound blocks downstream signaling pathways, most notably the MAPK (mitogen-activated protein kinase) pathway, which is crucial for cell proliferation and survival.[8][10]
Q2: What are the recommended cell lines and animal models for this compound xenograft studies?
A2: this compound has been evaluated in patient-derived xenograft (PDX) models of gastrointestinal stromal tumors (GISTs) that harbor imatinib-resistant KIT mutations.[8][10] The choice of model is critical and should be based on the specific KIT mutation status. It is recommended to use well-characterized GIST cell lines or PDX models with documented KIT mutations in exons 9, 11, 17, or 18 to observe the intended effects of this compound.[8][9] Immunodeficient mouse strains such as nude (athymic) or NSG mice are commonly used for establishing xenografts.[1][11]
Q3: We are observing initial tumor regression followed by regrowth. What could be the reason?
A3: This pattern often suggests the development of acquired resistance. While this compound is designed to overcome certain resistance mutations, tumors are biologically complex and can develop alternative mechanisms to evade treatment. Potential reasons for tumor regrowth include:
-
Clonal Selection: The initial tumor may be heterogeneous, containing a small subpopulation of cells with pre-existing resistance to this compound. Treatment eliminates the sensitive cells, allowing the resistant clones to proliferate.[12]
-
Secondary Mutations: The tumor cells may acquire new mutations in the KIT gene or other signaling molecules that are not targeted by this compound.[13][14][15]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the KIT pathway.
To investigate this, you may consider collecting the relapsed tumors for molecular analysis to identify potential resistance mechanisms.
Q4: What are the typical dosing regimens for this compound in preclinical xenograft models?
A4: Dosing can vary depending on the specific xenograft model and experimental design. A previously reported effective dose in an imatinib-resistant GIST patient-derived xenograft model was 100 mg/kg/day.[8] It is crucial to perform a dose-response study to determine the optimal dose for your specific model.
Data Presentation
Table 1: Example Dosing and Efficacy of this compound in a GIST PDX Model
| Parameter | Details | Reference |
| Drug | This compound | [8] |
| Model | Imatinib-resistant GIST Patient-Derived Xenograft (UZLX-GIST9) | [8] |
| KIT Mutation | p.P577del;W557LfsX5;D820G | [8] |
| Dose | 100 mg/kg/day | [8] |
| Outcome | Significant inhibition of proliferation | [8] |
Table 2: General Troubleshooting Checklist for Inconsistent Tumor Growth
| Factor | Key Considerations |
| Animal Model | Consistent age, sex, and immunocompromised strain. Good health status. |
| Tumor Cells/Tissue | High viability, low passage number, confirmed mutation status, mycoplasma-free. |
| Implantation | Standardized cell number, volume, and location. Consider using a basement membrane matrix. |
| Drug Formulation | Consistent preparation, vehicle, and stability. |
| Drug Administration | Accurate dosing and schedule. |
| Tumor Measurement | Consistent method and formula. |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Preparation:
-
Culture the selected cancer cell line under sterile conditions.
-
Harvest cells during the exponential growth phase.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration. For enhanced tumor take, consider resuspending cells in a mixture with a basement membrane extract (e.g., Matrigel) on ice.
-
-
Animal Preparation:
-
Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.
-
Allow animals to acclimatize for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
-
Implantation:
-
Shave and sterilize the injection site on the flank of the mouse.
-
Using a 27-gauge needle, inject the cell suspension (typically 100-200 µL) subcutaneously.
-
Monitor the animals for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor growth 3-5 days after implantation.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using a standard formula (e.g., Volume = 1/2 * Length * Width²).
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Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Mandatory Visualizations
Caption: this compound inhibits the mutant KIT receptor, blocking the MAPK signaling pathway.
Caption: A typical experimental workflow for a this compound xenograft study.
Caption: A logical approach to troubleshooting inconsistent tumor growth in xenografts.
References
- 1. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 2. Generation, evolution, interfering factors, applications, and challenges of patient-derived xenograft models in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Prioritizing therapeutic targets using patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 8. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Tumor Xenografts: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. Frontiers | Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors [frontiersin.org]
- 14. Mechanisms of resistance to imatinib and sunitinib in gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to imatinib mesylate in gastrointestinal stromal tumors and activity of the PKC412 inhibitor against imatinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PLX9486 and Immunofluorescence
Welcome to the technical support center for researchers utilizing PLX9486 in their experimental workflows. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues with high background in immunofluorescence (IF) staining when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as bezuclastinib, is a potent and selective tyrosine kinase inhibitor.[1][2][3][4][5] Its primary target is the KIT receptor tyrosine kinase, including various mutations in exons 9, 11, 17, and 18, which are commonly found in Gastrointestinal Stromal Tumors (GIST).[1][2][5][6][7]
Q2: How does this compound work?
This compound functions by inhibiting the kinase activity of KIT.[2][6] This blockage prevents the downstream activation of signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which are crucial for cell proliferation and survival in KIT-driven cancers.[2][6]
Q3: Are there any known off-target effects of this compound that could interfere with immunofluorescence staining?
While this compound is highly selective for mutant KIT, all small molecule inhibitors have the potential for off-target effects.[1] Currently, there is no specific documented evidence in the provided search results to suggest that this compound directly causes high background in immunofluorescence staining. However, any cellular stress or changes in protein expression induced by the inhibitor could potentially influence antibody binding.
Q4: Can this compound treatment affect the expression or localization of my protein of interest?
Yes. By inhibiting the KIT signaling pathway, this compound can lead to downstream changes in gene expression and protein localization. It is crucial to have appropriate controls, including vehicle-treated and untreated cells, to accurately assess the effects of the compound on your target protein.
Troubleshooting Guide: High Background in Immunofluorescence Staining with this compound
High background fluorescence can obscure specific staining, leading to misinterpretation of results. Below are common causes and solutions tailored for experiments involving this compound.
Problem 1: High background in all samples, including negative controls.
This issue often points to problems with the staining protocol or reagents, rather than a specific effect of this compound.
| Potential Cause | Recommended Solution |
| Autofluorescence | Tissues or cells may have endogenous fluorescent molecules.[8] Check unstained samples for fluorescence. If present, consider using a different fluorescent channel or quenching autofluorescence with reagents like Sudan Black B or 0.1% sodium borohydride.[8] |
| Insufficient Blocking | Non-specific protein binding sites may not be adequately blocked.[9][10][11] Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5-10% normal serum from the secondary antibody host species, or bovine serum albumin).[9][12] |
| Secondary Antibody Non-specificity | The secondary antibody may be binding non-specifically.[9][10] Run a control with only the secondary antibody to check for this.[9] Consider using a pre-adsorbed secondary antibody or changing to a different one. |
| Inadequate Washing | Insufficient washing can leave unbound antibodies on the sample.[10][11][12] Increase the number and duration of wash steps (e.g., 3-4 washes of 5-10 minutes each) with a buffer containing a mild detergent like Tween-20.[13][14] |
Problem 2: Higher background in this compound-treated samples compared to controls.
This could indicate an interaction between the drug treatment and the staining process.
| Potential Cause | Recommended Solution |
| Altered Antigenicity | This compound treatment might induce conformational changes or alter the phosphorylation state of proteins, potentially exposing new epitopes for non-specific antibody binding. Ensure your primary antibody is highly specific. Validate with a negative control where the primary antibody is omitted. |
| Increased Cell Death/Permeability | Higher concentrations or longer incubation times with this compound could lead to increased cell death and membrane permeability, causing antibodies to be trapped non-specifically. Assess cell viability and consider optimizing the drug concentration and treatment duration. |
| Primary Antibody Concentration Too High | The optimal antibody concentration may differ between treated and untreated cells.[10][12] Perform a titration of your primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio for both conditions.[12] |
Experimental Protocols
Standard Immunofluorescence Protocol
-
Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Treat with the desired concentration of this compound or vehicle control for the specified duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% normal goat serum in PBS with 0.1% Tween-20 (PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash three times with PBST for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Incubate with DAPI for 5 minutes for nuclear counterstaining. Wash once with PBS and mount the coverslip on a microscope slide with an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with appropriate filters.
Visualizations
Caption: Simplified KIT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for immunofluorescence staining.
Caption: A decision tree for troubleshooting high background in immunofluorescence.
References
- 1. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 2. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Trial Details [gisttrials.org]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. sinobiological.com [sinobiological.com]
- 11. ibidi.com [ibidi.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming PLX9486 Resistance in GIST Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to PLX9486 in Gastrointestinal Stromal Tumor (GIST) cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in GIST?
A1: this compound is a selective tyrosine kinase inhibitor (TKI).[1] It is classified as a type I inhibitor, meaning it binds to the active conformation of the KIT kinase.[2] In GIST, this compound is designed to potently inhibit primary mutations in KIT exons 9 and 11, as well as secondary resistance mutations in the activation loop, specifically in exons 17 and 18.[1][3] By blocking the ATP-binding site of the activated kinase, this compound inhibits downstream signaling pathways, such as the MAPK and PI3K/AKT/mTOR pathways, which are crucial for GIST cell proliferation and survival.[3]
Q2: My GIST cell line is showing resistance to this compound. What are the common resistance mechanisms?
A2: Resistance to this compound in GIST cell lines is often due to the selection and outgrowth of clones with secondary mutations in the KIT gene that are not effectively targeted by this compound alone. While this compound is potent against exon 17/18 mutations, it is less effective against mutations in the ATP-binding pocket (exons 13 and 14).[3] The emergence of these mutations prevents this compound from effectively inhibiting KIT kinase activity. Another potential, though less common, mechanism is the activation of bypass signaling pathways that are independent of KIT signaling.
Q3: How can I overcome this compound resistance in my GIST cell culture experiments?
A3: A primary strategy to overcome this compound resistance is through combination therapy with a type II KIT inhibitor, such as sunitinib.[4] this compound (type I inhibitor) and sunitinib (type II inhibitor) target different conformational states of the KIT kinase.[2] This dual targeting approach can inhibit a broader spectrum of KIT mutations, including those in the ATP-binding pocket (targeted by sunitinib) and the activation loop (targeted by this compound).[4] This combination has been shown to be more effective than this compound monotherapy in preclinical and clinical settings.[4]
Q4: What is the rationale for combining this compound with sunitinib?
A4: The combination of this compound and sunitinib is based on their complementary mechanisms of action against different resistance mutations in the KIT receptor.[2]
-
This compound (Type I Inhibitor): Targets the active conformation of the KIT kinase and is particularly effective against mutations in the activation loop (exons 17 and 18).[1][3]
-
Sunitinib (Type II Inhibitor): Targets the inactive conformation of the KIT kinase and is effective against mutations in the ATP-binding pocket (exons 13 and 14).[5]
By using both inhibitors, it is possible to target a wider range of mutations that confer resistance, leading to a more durable response.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| GIST cell line shows reduced sensitivity to this compound in a cell viability assay. | 1. Development of secondary resistance mutations in KIT exons 13 or 14. 2. Suboptimal drug concentration or incubation time. 3. Cell line contamination or misidentification. | 1. Sequence the KIT gene: Extract genomic DNA from your resistant cell line and perform Sanger or next-generation sequencing to identify secondary mutations. 2. Optimize assay conditions: Perform a dose-response curve with a wider range of this compound concentrations and vary the incubation time (e.g., 48, 72, 96 hours). 3. Authenticate your cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. |
| Western blot shows persistent KIT phosphorylation despite this compound treatment. | 1. Presence of a this compound-resistant KIT mutation. 2. Insufficient drug concentration to inhibit the target. 3. Technical issues with the western blot procedure. | 1. Confirm genotype: As above, sequence the KIT gene to check for resistance mutations. 2. Increase drug concentration: Titrate this compound to a higher concentration in your experiment. 3. Optimize western blot: Ensure complete protein transfer, use appropriate antibodies and blocking buffers (BSA is recommended for phospho-proteins), and include positive and negative controls. |
| Combination therapy with this compound and sunitinib is not effective. | 1. Presence of a mutation that confers resistance to both drugs. 2. Activation of a bypass signaling pathway (e.g., through other receptor tyrosine kinases). 3. Incorrect dosing in the combination treatment. | 1. Comprehensive genomic analysis: Perform broader genomic sequencing to identify other potential resistance mechanisms. 2. Investigate bypass pathways: Use phospho-RTK arrays or western blotting to screen for the activation of other signaling pathways (e.g., FGFR, MET). 3. Optimize drug ratio: Perform a synergy analysis (e.g., using the Chou-Talalay method) to determine the optimal concentrations of this compound and sunitinib for your specific cell line. |
Data Presentation
Table 1: Clinical Efficacy of this compound Monotherapy vs. This compound + Sunitinib Combination in Refractory GIST
| Treatment Group | Median Progression-Free Survival (PFS) | Clinical Benefit Rate (CBR) |
| This compound (≤ 500 mg) | 1.74 months | 14% |
| This compound (1000 mg) | 5.75 months | 50% |
| This compound + Sunitinib | 12.1 months | 80% |
Data from a phase 1b/2 clinical trial in patients with refractory GIST.[4]
Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Glo)
-
Cell Seeding: Seed GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and/or sunitinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
CellTiter-Glo Assay: Add 100 µL of CellTiter-Glo reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.[6]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot for KIT Phosphorylation
-
Cell Lysis: Culture GIST cells to 70-80% confluency and treat with this compound, sunitinib, or the combination for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-KIT (e.g., Tyr703, Tyr719) and total KIT overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
KIT Genotyping
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Genomic DNA Extraction: Extract genomic DNA from this compound-sensitive and -resistant GIST cell lines using a commercial DNA extraction kit.
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PCR Amplification: Amplify the relevant exons of the KIT gene (exons 9, 11, 13, 14, 17, and 18) using specific primers.
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PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
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Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
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Sequence Analysis: Align the sequencing results with the wild-type KIT reference sequence to identify any mutations.
Mandatory Visualizations
Caption: Signaling pathway in GIST and mechanisms of this compound action and resistance.
Caption: Workflow for developing and characterizing this compound-resistant GIST cell lines.
References
- 1. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 2. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted therapy for drug-tolerant persister cells after imatinib treatment for gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PLX9486 (Bezuclastinib) Animal Model Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the delivery of PLX9486 (bezuclastinib) in animal models, particularly in the context of gastrointestinal stromal tumor (GIST) research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in animal models?
A1: this compound, also known as bezuclastinib, is an orally active and selective tyrosine kinase inhibitor (TKI).[1] It is primarily used in preclinical animal models to study its efficacy against cancers driven by mutations in the KIT proto-oncogene, especially in the context of gastrointestinal stromal tumors (GIST).[1][2] this compound is particularly effective against KIT exon 17 mutations, which are often associated with resistance to other TKIs like imatinib.[3]
Q2: What is the recommended dose of this compound for in vivo studies in mice?
A2: A commonly cited effective dose of this compound in mouse xenograft models of GIST is 100 mg/kg/day, administered orally.[2][4] However, the optimal dose may vary depending on the specific animal model, tumor type, and experimental goals. Dose-response studies are recommended to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How is this compound administered to animals?
A3: this compound is administered orally, typically via gavage.[5][6] This method allows for precise dose delivery directly into the stomach.
Q4: What are the known preclinical pharmacokinetic properties of this compound?
A4: Preclinical studies have shown that bezuclastinib has acceptable pharmacokinetic properties.[7] It exhibits minimal brain penetration, which is a desirable characteristic for reducing potential central nervous system (CNS) side effects.[8][9] In rats, a brain-to-plasma ratio of 0.07 was observed after oral administration of 25 mg/kg.[5]
Q5: What are the potential adverse effects of this compound in animal models?
A5: While detailed preclinical toxicology reports for this compound are not extensively published, non-clinical safety pharmacology studies in rodents have been conducted.[10] In these studies, no effects on behavioral endpoints were observed at oral doses up to 100 mg/kg.[10] It is important to monitor animals for general signs of toxicity, such as weight loss, changes in behavior, and signs of distress.
Troubleshooting Guide
This guide addresses common issues that may arise during the formulation and administration of this compound in animal models.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving this compound | This compound is a poorly water-soluble compound. | - Vehicle Selection: Use a suitable vehicle for poorly soluble compounds. Common options include aqueous suspensions with suspending agents like 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) or 0.5% (w/v) sodium carboxymethyl cellulose.[11][12] Another option is a solution with co-solvents such as polyethylene glycol 400 (PEG400).[13] - pH Adjustment: The solubility of some compounds can be influenced by pH. Investigate the pH-solubility profile of this compound to see if adjusting the pH of the vehicle is beneficial. - Particle Size Reduction: Micronization of the compound can improve its dissolution rate. |
| Precipitation of this compound in the formulation | The concentration of this compound exceeds its solubility in the chosen vehicle, or the formulation is unstable. | - Lower Concentration: Reduce the final concentration of this compound in the formulation. - Use of Surfactants: The addition of a small amount of a biocompatible surfactant (e.g., Tween 80) can help to maintain the compound in suspension.[13] - Sonication: Use a sonicator to create a more uniform and stable suspension. - Fresh Preparation: Prepare the formulation fresh before each administration to minimize the risk of precipitation over time. |
| Inconsistent dosing due to settling of the suspension | The suspension is not homogenous. | - Vigorous Mixing: Ensure the suspension is thoroughly mixed (e.g., by vortexing) immediately before drawing each dose. - Continuous Agitation: If dosing multiple animals from the same stock, use a magnetic stirrer to keep the suspension homogenous. |
| Animal distress or mortality after oral gavage | Improper gavage technique or toxicity of the formulation. | - Proper Gavage Technique: Ensure personnel are properly trained in oral gavage techniques to avoid accidental administration into the trachea or causing esophageal injury.[14] - Vehicle Toxicity: Be aware of the potential toxicity of the vehicle itself. For example, long-term administration of high concentrations of PEG400 has been associated with weight loss, diarrhea, and intestinal inflammation in mice.[15][16] Consider using alternative vehicles like HPMC for chronic studies.[17] - Dose Volume: Use appropriate dosing volumes for the size of the animal to avoid aspiration or gastrointestinal distress. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy and Dosing of this compound
| Parameter | Value | Animal Model | Tumor Type | Reference |
| Effective Dose | 100 mg/kg/day | Mouse | Imatinib-resistant GIST patient-derived xenograft (PDX) | [2][4] |
| Administration Route | Oral (p.o.) | Mouse, Rat | GIST, other solid tumors | [5][6] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Animal Model | Dose | Reference |
| Brain:Plasma Ratio | 0.07 | Rat | 25 mg/kg, p.o. | [5] |
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of GIST
This protocol outlines the general steps for establishing a GIST PDX model in immunocompromised mice.
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Tumor Tissue Acquisition: Obtain fresh GIST tumor tissue from consenting patients under sterile conditions.[18]
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Tumor Processing: Immediately place the tissue in a sterile, chilled medium. Dice the tumor into small fragments (approximately 2-3 mm³).[19]
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Implantation: Anesthetize an immunocompromised mouse (e.g., NMRI nu/nu or BALB/c nude).[18][19] Make a small incision on the flank and create a subcutaneous pocket. Implant one tumor fragment into the pocket. Close the incision with surgical clips or sutures.
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Tumor Growth Monitoring: Monitor the mice for tumor growth by visual inspection and caliper measurements at least twice a week.[19]
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Passaging: When the tumor reaches a volume of approximately 200-1000 mm³, euthanize the mouse and harvest the tumor.[19][20] The tumor can then be re-implanted into a new cohort of mice for expansion.
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Tumor Characterization: At each passage, a portion of the tumor should be preserved for histopathological and molecular analysis to ensure it retains the characteristics of the original patient tumor.[18]
Protocol 2: Oral Gavage Administration of this compound Formulation
This protocol provides a general guideline for the oral administration of a this compound suspension to mice.
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Formulation Preparation (Example using HPMC):
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Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in sterile water.
-
Weigh the required amount of this compound powder.
-
Gradually add the HPMC solution to the this compound powder while vortexing or sonicating to create a homogenous suspension.
-
-
Dose Calculation: Weigh each mouse and calculate the required volume of the this compound suspension to achieve the desired dose (e.g., 100 mg/kg).
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Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle of an appropriate size for the mouse.
-
Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the mouth, slightly to one side of the tongue, and advance it smoothly down the esophagus. The mouse should swallow as the needle passes the pharynx.
-
-
Dose Administration: Once the needle is in the correct position, slowly depress the syringe plunger to deliver the dose.
-
Needle Withdrawal: Gently withdraw the needle along the same path it was inserted.
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Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental tracheal administration.[14]
Visualizations
Signaling Pathway of this compound in KIT-Mutant GIST
References
- 1. Emerging Targeted Therapeutic Strategies to Overcome Imatinib Resistance of Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cogentbio.com [cogentbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. onclive.com [onclive.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. cogentbio.com [cogentbio.com]
- 11. Attuning hydroxypropyl methylcellulose phthalate to oral delivery vehicle for effective and selective delivery of protein vaccine in ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Pharmacological inhibition of Receptor Protein Tyrosine Phosphatase β/ζ (PTPRZ1) modulates behavioral responses to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of polyethylene glycol 400 (PEG 400) following 13 weeks of gavage treatment in Fischer-344 rats. | Semantic Scholar [semanticscholar.org]
- 15. Detrimental Impacts of Pharmaceutical Excipient PEG400 on Gut Microbiota and Metabolome in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The use of hypromellose in oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Patient-derived xenograft models for gastrointestinal tumors: A single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.biologists.com [journals.biologists.com]
Technical Support Center: PLX9486 Dose-Response Curve Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with PLX9486 dose-response curve variability in experimental settings. Understanding the factors that can influence the activity of this compound is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective tyrosine kinase inhibitor (TKI).[1][2] It is classified as a type I inhibitor that targets the active conformation of the KIT receptor tyrosine kinase.[3] Its primary mechanism of action is the inhibition of constitutively active KIT signaling, which is a key driver in the majority of Gastrointestinal Stromal Tumors (GIST). This compound is designed to inhibit primary KIT mutations in exons 9 and 11, as well as secondary resistance mutations in the activation loop, specifically in exons 17 and 18.[3][4]
Q2: We are observing significant variability in our this compound dose-response curves between experiments. What are the potential causes?
A2: Variability in dose-response curves for this compound can arise from several factors, which can be broadly categorized as biological or technical.
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Biological Factors:
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KIT Mutation Heterogeneity: This is a primary driver of variable response. Different GIST cell lines harbor distinct primary and secondary mutations in the KIT gene, which confer varying degrees of sensitivity to this compound. For example, this compound is highly effective against exon 17 mutations but less so against mutations in exons 13 and 14.[1]
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Cell Line Integrity and Passage Number: Cell lines can change genetically and phenotypically over time and with increasing passage number. It is crucial to use low-passage, authenticated cell lines for all experiments.
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Cell Health and Confluence: The physiological state of the cells at the time of treatment can significantly impact their response to a drug. Factors such as cell density and confluence can alter signaling pathways and drug sensitivity.
-
-
Technical Factors:
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Reagent Quality and Preparation: Ensure the purity and stability of your this compound stock. Improper storage or repeated freeze-thaw cycles can degrade the compound. Verify the accuracy of serial dilutions.
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Assay Conditions: Inconsistencies in cell seeding density, incubation time, and serum concentration in the culture medium can all contribute to variability.
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Assay Type and Endpoint: Different viability or proliferation assays (e.g., MTT, CellTiter-Glo®, direct cell counting) have different sensitivities and potential for artifacts.
-
Q3: Our dose-response curve has shifted to the right, indicating decreased sensitivity to this compound. What could be the reason?
A3: A rightward shift in the dose-response curve (i.e., a higher IC50 value) suggests the development of resistance or reduced sensitivity. Potential causes include:
-
Acquired Resistance: Prolonged exposure to this compound, even at low concentrations, can lead to the selection of a resistant cell population. This can involve the acquisition of new mutations in the KIT gene or activation of bypass signaling pathways.
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Presence of a Resistant Subclone: The initial cell population may have been heterogeneous, containing a small subpopulation of cells with pre-existing resistance mechanisms.
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Off-Target Effects: While this compound is selective for KIT, at higher concentrations, it may engage other kinases, leading to complex cellular responses that can affect the dose-response curve.
Q4: Can this compound be used in combination with other TKIs?
A4: Yes, preclinical and clinical studies have shown that combining this compound with other TKIs, such as sunitinib (a type II KIT inhibitor), can be beneficial.[5][6] This is because different TKIs can target different conformational states of the KIT receptor and a broader range of resistance mutations.[3] For instance, while this compound is effective against activation loop mutations (exons 17/18), sunitinib is active against ATP-binding pocket mutations (exons 13/14).[3]
Data Presentation
Table 1: In Vitro Activity of this compound in Engineered BaF3 Cells
| Cell Line/Genotype | IC50 (nM) | Notes |
| BaF3 KIT p.D816V | 6.6 | Engineered murine pro-B cell line expressing human KIT with an exon 17 mutation. |
| BaF3 KIT p.V560G/D816V | 7.1 | Engineered murine pro-B cell line expressing human KIT with a primary exon 11 and a secondary exon 17 mutation. |
| BaF3 KIT-WT | 61 | Wild-type KIT, stimulated with stem cell factor (SCF). |
Data extracted from Wozniak et al., Clinical and Experimental Medicine, 2019.[2][7]
Table 2: Clinical Efficacy of this compound Monotherapy in Patients with GIST
| Dose | Number of Patients (n) | Clinical Benefit Rate (CBR) at 16 weeks | Median Progression-Free Survival (PFS) |
| ≤ 500 mg daily | 7 | 14% | 1.74 months |
| 1000 mg daily | 12 | 50% | 5.75 months |
Data from a phase 1b/2a clinical trial in patients with refractory GIST.[8]
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound in GIST Cell Lines (MTT Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in GIST cell lines using a colorimetric MTT assay.
Materials:
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GIST cell line of interest (e.g., GIST-T1, GIST-882)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (cell culture grade)
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Multichannel pipette
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Microplate reader
Procedure:
-
Cell Seeding:
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Harvest GIST cells during the logarithmic growth phase.
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Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
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Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
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Prepare a serial dilution of this compound in complete medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
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Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
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Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
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Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
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Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified KIT signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cogentbio.com [cogentbio.com]
- 4. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Culture Contamination with Long-Term PLX9486 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell culture contamination issues during long-term treatment with PLX9486.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective tyrosine kinase inhibitor (TKI) that targets mutations in the KIT gene, which are frequently found in gastrointestinal stromal tumors (GISTs).[1][2][3][4] It functions by inhibiting the kinase activity of both primary and secondary mutant forms of KIT, thereby blocking downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which are crucial for tumor cell proliferation and survival.[1][2]
Q2: Can long-term treatment with this compound cause cell culture contamination?
This compound itself is a sterile, small molecule and is not a source of biological contamination. However, long-term cell culture experiments inherently carry a higher risk of contamination due to extended handling and culture periods.[5] Furthermore, the effects of a kinase inhibitor on cell metabolism and growth rate could potentially mask low-level chronic infections, making them harder to detect.[6][7]
Q3: What are the common types of contamination I should be aware of during my long-term experiments?
The most common types of biological contaminants in cell culture are bacteria, yeast, mold, and mycoplasma.[8][9][10][11][][13] Each presents with distinct characteristics and requires specific detection and eradication methods. Chemical contamination from impurities in reagents or water can also occur.[5][14]
Q4: How can I distinguish between different types of microbial contamination?
Visual inspection using a microscope is the first step. Bacteria often appear as small, motile particles, causing a rapid drop in pH (yellowing of the medium) and turbidity.[8][][13] Yeast will appear as individual, budding oval or spherical particles.[8][11] Molds are characterized by the formation of filamentous mycelia.[8][11] Mycoplasma is not visible by standard light microscopy and requires specific detection methods like PCR or specialized staining.[7][8]
Troubleshooting Guides
Issue 1: Sudden turbidity and/or rapid pH change in the culture medium.
-
Troubleshooting Steps:
-
Immediately quarantine the suspected culture flask(s) to prevent cross-contamination.
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Examine the culture under a phase-contrast microscope at high magnification to identify bacteria (often motile and rod-shaped or cocci) or budding yeast.[8]
-
Discard the contaminated culture and all media and reagents that came into contact with it.
-
Thoroughly decontaminate the incubator, biosafety cabinet, and any other potentially exposed equipment.[11]
-
Review your aseptic technique. Ensure proper handwashing, use of sterile reagents and equipment, and minimize the time cultures are outside the incubator.
-
Thaw a fresh, cryopreserved vial of your cell line that has been confirmed to be contamination-free.
-
Issue 2: Visible filamentous growth or fuzzy colonies in the culture.
-
Troubleshooting Steps:
-
Isolate the contaminated culture(s) immediately.
-
Visually inspect for mold growth, which often appears as filamentous structures.[13]
-
Discard all contaminated cultures and associated reagents.
-
Clean and disinfect the entire cell culture area, paying close attention to potential sources of airborne spores, such as air vents and filters in the biosafety cabinet.[5]
-
Check for any potential sources of mold in the laboratory environment, such as damp areas.
-
Issue 3: Gradual decline in cell health, changes in morphology, or inconsistent experimental results without visible contamination.
-
Troubleshooting Steps:
-
Quarantine the suspected cell line and any other cultures it may have been in contact with.
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Test for mycoplasma using a reliable detection method, such as a PCR-based assay, an enzymatic method, or a fluorescent dye that stains DNA (e.g., DAPI or Hoechst).[8]
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If the test is positive, the recommended course of action is to discard the contaminated cell line and all related stocks.
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If the cell line is irreplaceable, treatment with a specific anti-mycoplasma antibiotic can be attempted. However, the efficacy can be variable, and the treatment may alter the cell's characteristics. Re-testing after treatment is crucial.
-
Implement a routine mycoplasma testing schedule for all cell lines in your laboratory.
-
Data Presentation
Table 1: Characteristics of Common Cell Culture Contaminants
| Contaminant | Microscopic Appearance | Macroscopic Appearance in Culture | pH Change |
| Bacteria | Small, motile (rod or cocci) particles | Turbid medium, sometimes a surface film | Rapid drop (acidic) |
| Yeast | Oval or spherical, often budding | Turbid medium, may have a slight pH increase | Variable, often slightly acidic |
| Mold | Filamentous mycelia, may have spores | Visible filamentous colonies, often fuzzy | Variable |
| Mycoplasma | Not visible with a standard light microscope | No visible change in turbidity | Gradual, often acidic |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
-
Sample Collection: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent.
-
DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit suitable for biological fluids.
-
PCR Amplification:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, and primers specific for conserved regions of the mycoplasma 16S rRNA gene.
-
Add the extracted DNA to the master mix.
-
Include positive and negative controls in your PCR run.
-
Perform PCR using an appropriate thermal cycling program.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel stained with a DNA-binding dye.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
-
Protocol 2: Aseptic Technique for Long-Term Cell Culture
-
Preparation:
-
Wipe down the biosafety cabinet with 70% ethanol before and after use.
-
Ensure all media, reagents, and equipment are sterile.
-
Warm media and reagents to the appropriate temperature in a water bath that is regularly cleaned and treated with an anti-microbial agent.
-
-
Handling:
-
Wear a clean lab coat and sterile gloves.
-
Minimize talking, singing, or coughing while working in the biosafety cabinet.
-
Work with only one cell line at a time to prevent cross-contamination.[10]
-
Do not pour media directly from the bottle; use a sterile pipette for aliquoting.
-
Flame the necks of bottles and the tips of pipettes before and after use (if working with an open flame).
-
-
Incubation:
-
Regularly clean and disinfect the incubator, including the water pan.
-
Use sterile, filtered water in the incubator's water pan.
-
Mandatory Visualizations
Caption: this compound inhibits the KIT receptor, blocking the MAPK signaling pathway.
Caption: Workflow for troubleshooting cell culture contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 4. Clinical Trial Details [gisttrials.org]
- 5. Meet the Culprits of Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 6. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
- 7. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 8. benchchem.com [benchchem.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. yeasenbio.com [yeasenbio.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. safety.fsu.edu [safety.fsu.edu]
Validation & Comparative
A Comparative Guide: PLX9486 (Bezuclastinib) vs. Sunitinib for Imatinib-Resistant Gastrointestinal Stromal Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PLX9486 (bezuclastinib) and sunitinib in the context of imatinib-resistant Gastrointestinal Stromal Tumors (GIST). The information is based on available clinical and preclinical data, with a focus on mechanism of action, efficacy, and safety.
Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases. While imatinib has revolutionized the treatment of GIST, a significant number of patients develop resistance, necessitating second-line therapies. Sunitinib has been the standard of care in this setting, but its efficacy can be limited by the specific secondary mutations that arise. This compound (bezuclastinib) is a novel tyrosine kinase inhibitor (TKI) that has shown promise in addressing the challenges of imatinib resistance, particularly in combination with sunitinib.
Mechanism of Action: A Tale of Two Inhibitors
The rationale for comparing and combining this compound and sunitinib lies in their distinct and complementary mechanisms of action against the KIT receptor kinase.
-
Sunitinib: A multi-targeted TKI that acts as a type II inhibitor , binding to the inactive conformation of the KIT kinase.[1] It is effective against primary KIT mutations in exons 9 and 11 and secondary resistance mutations in the ATP-binding pocket, specifically in exons 13 and 14.[2][3] However, sunitinib is less effective against mutations in the activation loop (A-loop) of the kinase, such as those in exon 17.[3]
-
This compound (Bezuclastinib): A potent and selective type I inhibitor of KIT, which binds to the active conformation of the kinase.[1] This allows it to effectively target primary mutations in exons 9 and 11, as well as secondary resistance mutations in the A-loop, particularly in exons 17 and 18.[4][5][6]
The combination of a type I and a type II inhibitor, therefore, offers the potential for broader coverage of the diverse landscape of resistance mutations that can emerge after imatinib failure.[4][7]
Signaling Pathway Inhibition
The following diagram illustrates the targeted inhibition of the KIT signaling pathway by this compound and sunitinib, highlighting their complementary coverage of resistance mutations.
Caption: Complementary inhibition of KIT mutations by this compound and sunitinib.
Clinical Efficacy in Imatinib-Resistant GIST
Direct head-to-head data for this compound monotherapy versus sunitinib monotherapy is limited. The most relevant data comes from the Phase 1b/2a trial (NCT02401815), which evaluated this compound alone and in combination with sunitinib.[8][9] Sunitinib data is derived from its pivotal Phase III trial.[2]
Efficacy Data Summary
| Endpoint | This compound Monotherapy (1000 mg)[7][8] | Sunitinib Monotherapy[2][10] | This compound + Sunitinib Combination[7][8] |
| Median Progression-Free Survival (PFS) | 5.75 months | ~6.3 months (27.3 weeks) | 12.1 months |
| Objective Response Rate (ORR) | 8.3% (1 partial response) | 7% | 20% (1 complete, 2 partial responses) |
| Clinical Benefit Rate (CBR) | 50% | 58% (stable disease) | 80% |
Note: Data for this compound monotherapy is from a small cohort (n=12) in a Phase 1b/2a trial.[1][8] Sunitinib data is from a larger Phase III trial.[2][10] The combination therapy data is from the Phase 1b/2a trial (n=15).[1][8]
Safety and Tolerability
Both this compound and sunitinib, as single agents and in combination, are associated with treatment-emergent adverse events (TEAEs).
Common Grade ≥3 TEAEs
| Adverse Event | This compound Monotherapy[8] | Sunitinib Monotherapy (Common)[11] | This compound + Sunitinib Combination[8] |
| Anemia | 16.5% | Not specified in provided search results | 27.8% |
| Hyperuricemia | 12.5% | Not specified in provided search results | - |
| Hypophosphatemia | - | Not specified in provided search results | 16.7% |
| Diarrhea | - | Yes | 11.1% |
| Hypertension | - | Yes | 11.1% |
| Lymphopenia | - | Not specified in provided search results | 11.1% |
| Fatigue | Yes | Yes | Not specified as Grade ≥3 in top results |
| Nausea | - | Yes | Not specified as Grade ≥3 in top results |
The combination of this compound and sunitinib was found to be generally well-tolerated, with most TEAEs being low-grade and reversible.[4][8] The combination did not appear to significantly increase the frequency or severity of risks associated with sunitinib monotherapy.[4]
Experimental Protocols
The following provides a summary of the methodology for the key clinical trial evaluating this compound.
Phase 1b/2a Trial of this compound (NCT02401815)[7][9]
-
Study Design: A two-part, non-randomized, open-label clinical trial.
-
Part 1 (Dose Escalation): Evaluated this compound monotherapy in patients with advanced solid tumors, including GIST. Patients received this compound at doses of 250, 350, 500, or 1000 mg daily.[1]
-
Part 2e (Extension): Evaluated the combination of this compound (500 mg or 1000 mg) with sunitinib (25 mg or 37.5 mg) in patients with refractory GIST.[9]
-
-
Patient Population: Patients with advanced solid tumors (Part 1) and refractory GIST (Part 2e) who had progressed on or were intolerant to imatinib.[7][12] Many patients had also received prior sunitinib and other lines of therapy.[7][8]
-
Treatment Regimen: Continuous daily oral dosing in 28-day cycles until disease progression or unacceptable toxicity.[9]
-
Primary Endpoints:
-
Part 1: Maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.
-
Part 2e: Clinical benefit rate and progression-free survival for the combination therapy.[1]
-
-
Key Assessments: Safety and tolerability, pharmacokinetics, tumor response (evaluated by RECIST criteria), and analysis of KIT mutations in circulating tumor DNA (ctDNA).[9][12]
Caption: Workflow of the Phase 1b/2a trial for this compound.
Future Directions: The PEAK Trial
The promising results from the Phase 1b/2a study have led to the initiation of the Phase 3 PEAK trial (NCT05208047).[4][13][14][15] This ongoing, randomized, open-label, multicenter study will directly compare the efficacy and safety of bezuclastinib (this compound) in combination with sunitinib versus sunitinib alone in patients with GIST who are resistant to or intolerant of imatinib.[13][14][15] The results of this trial will be crucial in determining the future role of this combination therapy in the GIST treatment landscape.
Conclusion
This compound (bezuclastinib) and sunitinib are TKIs with distinct but complementary mechanisms of action against KIT mutations in GIST. While sunitinib is an established second-line therapy, this compound, particularly in combination with sunitinib, has demonstrated significant clinical activity in heavily pre-treated, imatinib-resistant GIST patients. The combination therapy appears to offer a substantial improvement in progression-free survival with a manageable safety profile. The ongoing Phase 3 PEAK trial will provide a definitive comparison and will be instrumental in shaping the future standard of care for this patient population.
References
- 1. KIT Inhibitor Combination Shows Efficacy in Refractory GIST - The ASCO Post [ascopost.com]
- 2. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 7. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. youtube.com [youtube.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. UCSD Gastrointestinal Stromal Tumor Trial → (Peak) A Phase 3 Randomized Trial of CGT9486+Sunitinib vs. Sunitinib in Subjects With Gastrointestinal Stromal Tumors [clinicaltrials.ucsd.edu]
- 15. (PEAK) A Phase 3 Randomized, Open-label, Multicenter Clinical Study of CGT9486+Sunitinib vs Sunitinib in Subjects with Locally Advanced, Unresectable, or Metastatic Gastrointestinal Stromal Tumors [mdanderson.org]
A Comparative Guide to KIT Inhibition: PLX9486 vs. Pexidartinib
In the landscape of targeted cancer therapy, inhibitors of the KIT proto-oncogene, receptor tyrosine kinase (KIT), play a crucial role in treating various malignancies, most notably gastrointestinal stromal tumors (GIST). This guide provides a detailed comparison of two such inhibitors, PLX9486 (bezuclastinib) and pexidartinib, with a focus on their performance in KIT inhibition, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Specificity
This compound (Bezuclastinib) is a potent and selective, orally active type I tyrosine kinase inhibitor.[1] It is designed to target primary KIT mutations in exons 9 and 11, as well as secondary resistance mutations in the activation loop, specifically in exons 17 and 18.[2][3][4] A key feature of this compound is its high selectivity for mutant KIT over wild-type KIT, with a reported selectivity of over 150-fold.[2] This selectivity profile suggests a potentially favorable therapeutic window with reduced off-target effects.
Pexidartinib , also an orally administered small-molecule tyrosine kinase inhibitor, exhibits a broader target profile.[5][6] It is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), in addition to KIT and FMS-like tyrosine kinase 3 (FLT3).[5][7][8][9] Its action against CSF-1R is central to its FDA-approved indication for the treatment of tenosynovial giant cell tumor (TGCT).[5][10] The multi-targeted nature of pexidartinib means its overall biological and clinical effects are a composite of its activity against these different kinases.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and pexidartinib against KIT and other relevant kinases.
Table 1: Biochemical Inhibitory Activity (IC50)
| Target | This compound (IC50, nM) | Pexidartinib (IC50, nM) |
| KIT (c-Kit) | <1000[1][11] | 10[7][8][9] |
| KIT D816V | <1000[1][11] | Not widely reported |
| CSF-1R | >10,000[12] | 20[7][8][9] |
| FLT3 | Not widely reported | 160[8][9] |
| PDGFRα | >10,000[12] | Not widely reported |
| PDGFRβ | >10,000[12] | Not widely reported |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Inhibitory Activity
| Cell Line/Mutation | This compound (IC50, nM) | Pexidartinib (Cellular IC50) |
| BaF3 KIT D816V | 6.6[3] | Not widely reported |
| BaF3 KIT V560G/D816V | 7.1[3] | Not widely reported |
| HMC-1.2 (KIT V560G/D816V) | 14[12] | Not widely reported |
| M-NFS-60 (CSF-1 dependent) | Not applicable | 440 nM[8] |
| Bac1.2F5 (CSF-1 dependent) | Not applicable | 220 nM[8] |
| M-07e (CSF-1 dependent) | Not applicable | 100 nM[8] |
Activity Against KIT Mutations
This compound has demonstrated potent in vitro activity in inhibiting the growth and KIT phosphorylation of engineered BaF3 cells that express KIT exon 17 mutations (D816V) and double mutations in exon 11 and 17 (V560G/D816V).[3][4] In preclinical studies using patient-derived xenograft (PDX) models of imatinib-resistant GIST, this compound showed significant anti-tumor efficacy.[3][4]
Pexidartinib's activity against a broad range of specific KIT mutations is less extensively documented in publicly available literature. Its primary clinical development and approval have focused on its potent CSF-1R inhibition in TGCT.[10][13]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescent signal.
Materials:
-
Purified recombinant KIT kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Test compounds (this compound, pexidartinib) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
Add kinase buffer to the wells of the assay plate.
-
Add the test compound dilutions or DMSO (for control) to the wells.
-
Add the kinase and substrate mixture to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Reaction Initiation: Start the kinase reaction by adding ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the luminescent assay reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[14][15]
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a compound on the viability and proliferation of cancer cells.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[16][17]
Materials:
-
Cancer cell lines (e.g., GIST cell lines with specific KIT mutations)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[16]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).[18]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value from the dose-response curve.[16]
Western Blotting for KIT Signaling Pathway Analysis
Objective: To assess the effect of a compound on the phosphorylation status of KIT and its downstream signaling proteins.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Phospho-specific antibodies can be used to determine the activation state of signaling proteins.[19][20]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KIT, anti-phospho-KIT, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to extract proteins.[20]
-
Protein Quantification: Determine the protein concentration of the lysates.[20]
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[20]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[19]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[19]
-
Analysis: Analyze the band intensities to determine the relative levels of total and phosphorylated proteins.
Visualizing Mechanisms and Workflows
Caption: Simplified KIT signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating KIT inhibitors.
Conclusion
This compound and pexidartinib are both inhibitors of the KIT receptor tyrosine kinase, but they exhibit distinct profiles. This compound is a highly selective inhibitor that potently targets primary and, notably, secondary resistance mutations in the KIT activation loop, suggesting its potential in overcoming resistance in diseases like GIST. Pexidartinib is a multi-targeted inhibitor with strong activity against CSF-1R, making it an effective therapy for TGCT, alongside its inhibitory effects on KIT and FLT3.
The choice between these inhibitors for research or therapeutic development would depend on the specific context:
-
For studies focused on overcoming KIT-mediated resistance, particularly involving activation loop mutations, this compound appears to be a more specialized and potent tool.
-
For investigating pathways involving both KIT and CSF-1R, or for targeting diseases where both are relevant, pexidartinib offers a dual-inhibitory approach.
Further head-to-head studies across a comprehensive panel of KIT mutations would be beneficial to fully delineate the comparative inhibitory profiles of these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. cogentbio.com [cogentbio.com]
- 13. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. CST | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide: PLX9486 vs. Ripretinib in Advanced Gastrointestinal Stromal Tumors
In the evolving landscape of therapies for advanced Gastrointestinal Stromal Tumors (GIST), particularly for patients who have developed resistance to standard treatments, two targeted therapies, PLX9486 and ripretinib (DCC-2618), have emerged as significant contenders. This guide provides an objective comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Targeting Profile
Both this compound and ripretinib are tyrosine kinase inhibitors (TKIs) designed to target mutations in the KIT proto-oncogene, a primary driver of GIST. However, they exhibit distinct mechanisms of action and target different conformations of the KIT kinase.
Ripretinib (DCC-2618) is a "switch-control" kinase inhibitor.[1][2] It uniquely binds to the switch pocket and the activation loop of the kinase, forcing it into an inactive conformation.[3][4][5] This dual mechanism allows ripretinib to broadly inhibit a wide spectrum of KIT and PDGFRA mutations, including primary mutations in exons 9 and 11, as well as secondary resistance mutations in exons 13, 14, 17, and 18.[1][2]
This compound , on the other hand, is a type I TKI that targets the active conformation of the KIT kinase.[6] Its primary strength lies in its potent inhibition of primary mutations in KIT exons 9 and 11 and, notably, secondary resistance mutations in exons 17 and 18.[7][8] Due to its mechanism, this compound is often investigated in combination with type II inhibitors like sunitinib, which target the inactive kinase conformation and are effective against mutations in exons 13 and 14.[6][9] This combination strategy aims to provide a more comprehensive blockade of KIT signaling.[9]
Clinical Efficacy and Safety Data
Direct head-to-head clinical trial data for this compound monotherapy versus ripretinib is not currently available. Ripretinib has been extensively studied as a single agent in late-line GIST, while the most prominent clinical data for this compound is from a Phase 1/2 study in combination with sunitinib.
Ripretinib in Advanced GIST
The pivotal Phase III INVICTUS trial evaluated ripretinib in patients with advanced GIST who had received at least three prior lines of therapy.[3][10][11]
Table 1: Efficacy Results from the INVICTUS Trial (Ripretinib vs. Placebo)
| Endpoint | Ripretinib (n=85) | Placebo (n=44) | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) | 6.3 months | 1.0 month | HR 0.15, p<0.0001[10][11] |
| Median Overall Survival (OS) | 15.1 months | 6.6 months | HR 0.36, nominal p=0.0004[10] |
| Objective Response Rate (ORR) | 9.4% | 0% | p=0.0504[10] |
The INTRIGUE Phase III trial compared ripretinib to sunitinib in the second-line setting for patients with GIST who had progressed on or were intolerant to imatinib.[12] While ripretinib did not demonstrate superiority in PFS in the overall population, it showed a more favorable safety profile.[12] However, in a subset of patients with KIT exon 11 and 17/18 mutations, ripretinib showed a significant PFS benefit over sunitinib.[13]
Table 2: Efficacy Results from the INTRIGUE Trial (Ripretinib vs. Sunitinib in KIT exon 11 + 17/18 mutated GIST)
| Endpoint | Ripretinib | Sunitinib | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) | 14.2 months | 1.5 months | HR 0.22, p<0.0001[13] |
| Objective Response Rate (ORR) | 44.4% | 0% | p<0.0001[13] |
Safety Profile of Ripretinib: Common treatment-emergent adverse events (TEAEs) include alopecia, myalgia, nausea, fatigue, palmar-plantar erythrodysesthesia, and diarrhea.[14] Grade 3 or 4 TEAEs in the INVICTUS study included anemia, abdominal pain, and hypertension.[10]
This compound in Advanced GIST
The primary clinical data for this compound comes from a Phase 1/2 study investigating its use as a monotherapy and in combination with sunitinib in heavily pre-treated GIST patients.
Table 3: Efficacy Results from the Phase 1/2 Study of this compound
| Treatment Group | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| This compound Monotherapy (1000 mg) | 5.75 months[15] | 8.3% (1 partial response)[6] | 50%[6][15] |
| This compound + Sunitinib | 12.1 months[15] | 20% (including one complete response)[9] | 80%[6][15] |
Safety Profile of this compound: As a monotherapy, Grade 3 or 4 toxicities included fatigue, increased creatinine phosphokinase, and hypophosphatemia.[8] In combination with sunitinib, the adverse events were generally manageable and consistent with the known profiles of each drug.[8]
Signaling Pathway Inhibition
The primary signaling pathway targeted by both drugs is the KIT receptor tyrosine kinase pathway. Upon activation by mutation, KIT dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.
Caption: Simplified GIST signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against various KIT mutations.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human KIT cytoplasmic domain proteins (wild-type and various mutants) are used as the enzyme source. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.
-
Compound Dilution: this compound and ripretinib are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding the kinase, the test compound, and ATP to the substrate-coated wells.
-
Detection: After incubation, the amount of substrate phosphorylation is quantified. This can be done using a phospho-specific antibody in an ELISA-based format or by measuring ATP consumption using a luminescent assay.[16][17]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
Objective: To assess the effect of the compounds on the proliferation of GIST cell lines harboring specific KIT mutations.
Methodology:
-
Cell Culture: GIST cell lines (e.g., GIST-T1, GIST-882) are cultured in appropriate media and conditions.[18][19]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.[18]
-
Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound or ripretinib. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, WST-1) or a luminescence-based assay (e.g., CellTiter-Glo), which measures ATP content as an indicator of metabolic activity.[20]
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[21][22][23]
-
Tumor Implantation: GIST cell lines or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.[7][21][23]
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups (vehicle control, this compound, ripretinib). The compounds are administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the phosphorylation levels of KIT and downstream signaling proteins (e.g., ERK, AKT) by Western blot or immunohistochemistry.[7]
Caption: Workflow for an in vivo GIST xenograft study.
Conclusion
This compound and ripretinib represent important advancements in the treatment of advanced GIST, particularly in the resistance setting. Ripretinib has demonstrated broad activity against a wide range of KIT mutations and is an approved therapy for fourth-line GIST. Its unique "switch-control" mechanism provides a comprehensive inhibition of the target kinase. This compound, a potent type I inhibitor, has shown promising activity, especially against KIT exon 17/18 mutations. The available clinical data for this compound in combination with sunitinib suggests a powerful strategy to overcome heterogeneous resistance mechanisms.
The choice between these agents, or their potential use in sequence or combination, will likely be guided by the specific mutational profile of the patient's tumor. Future head-to-head trials and further investigation into combination strategies will be crucial to fully delineate the optimal therapeutic application of these two distinct and promising agents in the management of advanced GIST.
References
- 1. Ripretinib (DCC-2618) | GIST Support International [gistsupport.org]
- 2. Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The INSIGHT study: a randomized, Phase III study of ripretinib versus sunitinib for advanced gastrointestinal stromal tumor with KIT exon 11 + 17/18 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIT Inhibitor Combination Shows Efficacy in Refractory GIST - The ASCO Post [ascopost.com]
- 7. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 9. Cogent Biosciences Announces Final Results from this compound Phase 1/2 Study in Advanced GIST Patients at CTOS 2020 | Cogent Biosciences, Inc. [investors.cogentbio.com]
- 10. Deciphera Pharmaceuticals Announces Positive Top-line Results from INVICTUS Pivotal Phase 3 Clinical Study of Ripretinib in Patients with Advanced Gastrointestinal Stromal Tumors - BioSpace [biospace.com]
- 11. Ripretinib in patients with advanced gastrointestinal stromal tumours (INVICTUS): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ripretinib Versus Sunitinib in Patients With Advanced Gastrointestinal Stromal Tumor After Treatment With Imatinib (INTRIGUE): A Randomized, Open-Label, Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. caymanchem.com [caymanchem.com]
- 18. 2.8. Cell Proliferation Assay [bio-protocol.org]
- 19. Characterization of a Human Gastrointestinal Stromal Tumor Cell Line Established by SV40LT-Mediated Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Proliferation Assay [bio-protocol.org]
- 21. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advances in preclinical therapeutics development using small animal imaging and molecular analyses: the gastrointestinal stromal tumors model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validating PLX9486 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of PLX9486, a potent and selective tyrosine kinase inhibitor. The information presented herein is supported by experimental data from preclinical and clinical studies, offering a valuable resource for researchers in oncology and drug development.
This compound, also known as bezuclastinib, is a Type I inhibitor of the KIT tyrosine kinase, with high potency against mutations in exon 17, such as the D816V mutation.[1][2][3] These mutations are critical drivers in various cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[2][4] Validating that this compound effectively engages its target in a living organism is a crucial step in preclinical and clinical development to establish its mechanism of action and therapeutic potential.
Comparative Analysis of In Vivo Target Engagement
The primary methods for validating this compound target engagement in vivo revolve around assessing the modulation of downstream signaling pathways and observing anti-tumor efficacy in preclinical models. This section compares this compound with other notable KIT inhibitors.
| Compound | Target(s) | In Vivo Model | Key Readout for Target Engagement | Observed Effect | Alternative Methods |
| This compound (Bezuclastinib) | KIT (Exon 17 mutations, e.g., D816V)[1][2] | Patient-Derived Xenografts (PDX) of GIST[1][5] | Inhibition of MAPK pathway activation[1][5] | Significant reduction in MAPK activation, inhibition of proliferation, and tumor regression.[1][5] | Analysis of circulating tumor DNA (ctDNA) for KIT mutations.[2][6] |
| Imatinib | KIT (Primary mutations in exons 9 and 11), PDGFRA[1][7] | GIST xenograft models | Inhibition of KIT phosphorylation | Potent inhibition of KIT phosphorylation in sensitive models.[1] | N/A |
| Sunitinib | KIT (Exon 13/14 mutations), VEGFRs, PDGFRs[1][8] | Imatinib-resistant GIST PDX models[1] | Inhibition of KIT phosphorylation and downstream signaling | Effective against exon 13/14 mutants but not exon 17 mutations.[1] | Often used in combination with this compound to achieve broader target coverage.[2][8] |
| Avapritinib | KIT D816V, PDGFRA[4][7] | Systemic Mastocytosis models | Reduction in mast cell burden and KIT D816V variant allele frequency (VAF)[4] | Significant reduction in mast cell burden and symptoms.[4] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. The following are key experimental protocols for validating this compound target engagement in vivo.
Pharmacodynamic Analysis in Patient-Derived Xenograft (PDX) Models
This method directly assesses the inhibition of the KIT signaling pathway in tumor tissue.
1. Animal Model:
-
Establishment of PDX models from imatinib-resistant GIST patients with confirmed KIT exon 17 mutations.[1][5]
2. Dosing:
-
Administer this compound orally at effective doses (e.g., 100 mg/kg/day).[1][5]
-
Include vehicle-treated control groups.
3. Tissue Harvesting:
-
Harvest tumor tissues at various time points after single or multiple doses.[5]
4. Western Blot Analysis:
-
Prepare protein lysates from the harvested tumor tissues.
-
Perform Western blotting to detect the phosphorylation status of key downstream signaling proteins in the KIT pathway, such as MAPK (p-ERK).[1][5]
5. Data Analysis:
-
Quantify the levels of phosphorylated proteins relative to the total protein levels.
-
Compare the levels in the this compound-treated groups to the vehicle-treated group to determine the extent of target engagement. A significant reduction in the phosphorylation of downstream effectors indicates successful target engagement.[1][5]
Circulating Tumor DNA (ctDNA) Analysis
This non-invasive method allows for the longitudinal monitoring of treatment response and target engagement.
1. Sample Collection:
-
Collect blood samples from patients at baseline and at various time points during treatment with this compound.[6]
2. ctDNA Extraction and Sequencing:
-
Isolate circulating cell-free DNA from plasma.
-
Use next-generation sequencing (NGS) to detect and quantify the allele frequency of specific KIT mutations.[6]
3. Data Analysis:
-
A decrease in the variant allele frequency of the target KIT mutation (e.g., D816V) over the course of treatment suggests that the drug is effectively targeting and eliminating the tumor cells harboring that mutation.[6]
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Simplified KIT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo validation of this compound target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. Cogent Biosciences Announces Final Results from this compound Phase 1/2 Study in Advanced GIST Patients at CTOS 2020 | Cogent Biosciences, Inc. [investors.cogentbio.com]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 7. Available and emerging therapies for bona fide advanced systemic mastocytosis and primary eosinophilic neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
PLX9486: A Comparative Analysis of Cross-Reactivity with PDGFRα
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor PLX9486, focusing on its primary target, KIT, and its potential cross-reactivity with Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). This analysis is supported by available preclinical data and detailed experimental methodologies to aid in the evaluation of this compound for research and development purposes.
Introduction to this compound
This compound is a potent and selective, orally available tyrosine kinase inhibitor (TKI) that has been primarily investigated for the treatment of gastrointestinal stromal tumors (GIST).[1][2] GISTs are mesenchymal neoplasms of the gastrointestinal tract that are most commonly driven by gain-of-function mutations in the KIT receptor tyrosine kinase or, less frequently, in the highly homologous PDGFRα.[3] this compound is a Type I inhibitor, meaning it binds to the active conformation of the kinase.[4] It has demonstrated significant activity against primary KIT mutations in exons 9 and 11, as well as secondary resistance mutations in exons 17 and 18.[1][5]
Comparative Kinase Inhibition Profile
While comprehensive quantitative data from a head-to-head comparison of this compound against KIT and PDGFRα in the public domain is limited, preclinical studies have consistently highlighted the high selectivity of this compound for mutant KIT. Clinical studies have shown that this compound is over 150-fold more selective for mutant KIT compared to wild-type KIT.[5]
For a direct comparison, researchers are encouraged to consult the supplementary data (specifically eTable 2) of the aforementioned publication:
-
Wagner AJ, Severson PL, Shields AF, et al. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial. JAMA Oncol. 2021;7(9):1343–1350. doi:10.1001/jamaoncol.2021.2086
Table 1: Summary of this compound Inhibitory Activity
| Target Kinase | Mutant Isoforms | Reported Potency/Selectivity | Reference |
| KIT | Exons 9, 11, 17, 18 | High nanomolar potency against mutant KIT. >150-fold selectivity for mutant vs. wild-type KIT. | [5] |
| PDGFRα | Various | Data not explicitly detailed in reviewed literature, but implied to be significantly less potent than against mutant KIT due to the high selectivity of this compound. | Inferred from[4] |
Signaling Pathways and Inhibition
The following diagram illustrates the canonical signaling pathways of KIT and PDGFRα and the inhibitory action of this compound.
References
- 1. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
The Rationale for Combining PLX9486 with MEK Inhibitors in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct preclinical or clinical data on the combination of the selective KIT inhibitor PLX9486 with a MEK inhibitor is not currently available in the public domain, a strong scientific rationale supports this therapeutic strategy. This guide will objectively review the preclinical evidence for this compound's impact on the MAPK signaling pathway, the role of this pathway in resistance to KIT inhibitors, and present comparative data from clinical trials of other KIT and MEK inhibitor combinations as a surrogate to inform potential future research.
The Rationale for Dual KIT and MEK Inhibition
Gastrointestinal stromal tumors (GIST) are frequently driven by activating mutations in the KIT receptor tyrosine kinase. While KIT inhibitors have revolutionized the treatment of GIST, acquired resistance is a significant clinical challenge. One of the key mechanisms of resistance is the reactivation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can bypass the effects of KIT inhibition and promote tumor cell proliferation and survival.
This compound is a potent and selective inhibitor of KIT, including the primary mutations in exons 9 and 11, as well as secondary resistance mutations in exons 17 and 18.[1] Preclinical studies have demonstrated that this compound treatment in imatinib-resistant GIST patient-derived xenograft (PDX) models leads to a significant reduction in the activation of the MAPK pathway.[2] This highlights that the anti-tumor efficacy of this compound is, at least in part, mediated through the suppression of this critical signaling cascade.
However, the potential for the MAPK pathway to be reactivated through alternative mechanisms presents a compelling case for the combination of this compound with a MEK inhibitor. By simultaneously targeting both the upstream driver oncogene (KIT) and a key downstream signaling node (MEK), it is hypothesized that a more durable and potent anti-tumor response could be achieved, potentially overcoming or delaying the onset of therapeutic resistance.
Surrogate Clinical Data: Imatinib and Binimetinib Combination in GIST
In the absence of direct clinical data for a this compound-MEK inhibitor combination, the results from a phase II clinical trial of the KIT inhibitor imatinib with the MEK inhibitor binimetinib in treatment-naïve advanced GIST provide valuable insights into the potential of this therapeutic approach.[3][4][5]
Table 1: Efficacy of Imatinib and Binimetinib Combination in Treatment-Naïve Advanced GIST [3][4][5][6][7]
| Endpoint | Imatinib + Binimetinib (Phase II Trial) | Historical Imatinib Monotherapy (for comparison) |
| Objective Response Rate (ORR) | 69.0% | ~50-54% |
| Median Progression-Free Survival (PFS) | 29.9 - 36.7 months | ~20-24 months |
| Median Overall Survival (OS) | 92.5 months | Not reached in some studies, but generally lower than combination |
Table 2: Safety Profile of Imatinib and Binimetinib Combination (Grade 3/4 Toxicities) [3][5]
| Adverse Event | Percentage of Patients |
| Asymptomatic Creatinine Phosphokinase Elevation | 79.1% |
| Hypophosphatemia | 14.0% |
| Neutrophil Decrease | 9.3% |
| Maculopapular Rash | 7.0% |
| Anemia | 7.0% |
These data suggest that the combination of a KIT inhibitor and a MEK inhibitor can lead to improved efficacy outcomes compared to KIT inhibitor monotherapy, with a manageable safety profile.[5]
Signaling Pathway and Experimental Workflow
To visually represent the scientific basis and a potential experimental approach for evaluating the combination of this compound and a MEK inhibitor, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments that would be essential in evaluating the combination of this compound and a MEK inhibitor are outlined below.
Western Blot Analysis for MAPK Pathway Activation
Objective: To determine the effect of this compound, a MEK inhibitor, and their combination on the phosphorylation status of key proteins in the KIT-MAPK signaling pathway.
-
Cell Culture and Treatment: Plate GIST cells and allow them to adhere overnight. Treat the cells with this compound, a MEK inhibitor, the combination of both, or vehicle control for a specified period (e.g., 2, 6, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-KIT, total KIT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.[8][9]
In Vivo GIST Xenograft Model Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a MEK inhibitor.
-
Cell Implantation: Subcutaneously inject a suspension of GIST cells into the flank of immunocompromised mice.[10]
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle, this compound, MEK inhibitor, combination).[11]
-
Drug Administration: Administer the respective treatments to the mice according to a predetermined schedule and route (e.g., oral gavage).
-
Tumor Measurement and Health Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the animals.[12]
-
Study Endpoint and Tissue Collection: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).[12]
Conclusion
While direct experimental data for the combination of this compound and a MEK inhibitor is lacking, the scientific rationale for this approach is robust. The reactivation of the MAPK pathway is a known mechanism of resistance to KIT inhibitors, and preclinical studies show that this compound's efficacy is linked to its ability to suppress this pathway. The promising clinical data from the combination of imatinib and binimetinib in GIST further supports the exploration of dual KIT and MEK inhibition. Future preclinical studies following the outlined experimental workflows are warranted to directly assess the potential of combining this compound with a MEK inhibitor as a novel therapeutic strategy for GIST and other KIT-driven cancers.
References
- 1. Novel TKI this compound showed efficacy against KIT mutations in GIST | MDedge [mdedge.com]
- 2. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II Trial of Imatinib Plus Binimetinib in Patients With Treatment-Naive Advanced Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binimetinib Plus Imatinib: 10-Year Follow-Up Shows Benefit of Combination for Treatment-Naïve GISTs | GI Oncology Now [gioncologynow.com]
- 5. ascopubs.org [ascopubs.org]
- 6. curetoday.com [curetoday.com]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
PLX9486: A Comparative Analysis of Downstream Signaling Inhibition in GIST
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of PLX9486, a potent and selective tyrosine kinase inhibitor (TKI), and its effects on downstream signaling pathways in gastrointestinal stromal tumors (GIST). Its performance is contrasted with other established TKIs, imatinib and sunitinib, with a focus on experimental data confirming the inhibition of the KIT-driven MAPK signaling cascade.
Introduction to this compound
This compound is a novel TKI designed to target primary and secondary mutations in the KIT receptor tyrosine kinase, a key driver of GIST. By binding to the active conformation of the kinase, this compound effectively blocks its enzymatic activity, leading to the suppression of downstream signaling pathways that promote tumor growth and survival. This guide delves into the experimental evidence supporting the mechanism of action of this compound and compares its efficacy in inhibiting downstream signaling to that of imatinib and sunitinib.
The KIT Signaling Pathway and Inhibitor Action
The KIT receptor, upon activation by its ligand (stem cell factor) or through activating mutations, dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. One of the critical downstream pathways is the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in cell proliferation, differentiation, and survival. This compound, imatinib, and sunitinib all aim to inhibit the aberrant KIT signaling that drives GIST.
Comparative Analysis of Downstream Signaling Inhibition
While direct head-to-head quantitative comparisons of this compound, imatinib, and sunitinib on downstream signaling molecules in the same experimental setting are limited in publicly available literature, preclinical studies provide strong evidence for the potent activity of this compound.
| Inhibitor | Target | Effect on Downstream Signaling (MAPK Pathway) | Reference |
| This compound | Mutant KIT | Pronounced reduction in MAPK activation. Strong inhibition of MAPK activation was observed even after a single dose in preclinical models.[1][2] | [1][2] |
| Imatinib | Mutant KIT | Inhibits KIT-mediated signaling, leading to decreased proliferation and survival of GIST cells.[3] | [3] |
| Sunitinib | Mutant KIT, VEGFR, PDGFR | Reduces levels of phospho-KIT and affects downstream proteins such as AKT, leading to reduced tumor cell proliferation.[4] | [4] |
Note: The lack of standardized, direct comparative studies necessitates a cautious interpretation of the relative potencies of these inhibitors on downstream signaling pathways. The data presented here is based on findings from separate preclinical investigations.
Experimental Protocols
The confirmation of downstream signaling inhibition by TKIs is typically achieved through biochemical and cellular assays. Below are representative protocols for key experiments.
Western Blotting for Phospho-ERK (p-ERK)
This protocol is a standard method to detect the phosphorylation status of ERK, a key downstream effector in the MAPK pathway. A reduction in the p-ERK signal relative to the total ERK signal indicates inhibition of the pathway.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: GIST cell lines (e.g., GIST-T1) are cultured to ~80% confluency and then treated with varying concentrations of this compound, imatinib, or sunitinib for a specified time (e.g., 2 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST and incubated with a primary antibody specific for phosphorylated ERK (p-ERK) or total ERK overnight at 4°C. Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of the KIT kinase and its inhibition by the test compounds.
Methodology:
-
Reaction Setup: Recombinant human KIT protein is incubated in a kinase assay buffer containing a specific substrate peptide and ATP.
-
Inhibitor Addition: Serial dilutions of this compound, imatinib, or sunitinib are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This is typically a luminescence-based readout.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated from the dose-response curves.
Conclusion
References
- 1. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined inhibition of MAP kinase and KIT signaling synergistically destabilizes ETV1 and suppresses GIST tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Target Modulation, Imaging, and Clinical Evaluation of Gastrointestinal Stromal Tumor Patients Treated with Sunitinib Malate after Imatinib Failure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PLX9486 (Bezuclastinib) and Crenolanib on KIT D816V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two tyrosine kinase inhibitors (TKIs), PLX9486 (bezuclastinib) and crenolanib, focusing on their activity against the constitutively active KIT D816V mutation. This mutation is a key driver in systemic mastocytosis (SM) and is also found in other hematological malignancies.
Introduction
The KIT D816V mutation leads to ligand-independent activation of the KIT receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival. Both this compound and crenolanib are Type I TKIs, binding to the active conformation of the kinase domain, but they exhibit different potency and selectivity profiles. This guide synthesizes available preclinical data to facilitate an objective comparison of their performance.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound and crenolanib against the KIT D816V mutation.
Table 1: Cellular Inhibitory Activity against KIT D816V
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound (Bezuclastinib) | Ba/F3-KIT D816V | Cell Proliferation | 6.6 | [1] |
| HMC-1.2 (V560G/D816V) | p-KIT ELISA | 14 | [2] | |
| I-Cell D816V KIT Assay | Not Specified | 0.4 | [3] | |
| Crenolanib | Ba/F3-KIT D816V | Cell Proliferation / Apoptosis | 10 - 100 | [4] |
| HMC-1.2 (V560G/D816V) | Cell Proliferation (XTT) | 100 - 250 | [5] | |
| TF-1-D816V | Cell Proliferation | 10 - 100 | [4] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. Direct comparison of values from different studies should be interpreted with caution.
Mechanism of Action and Signaling Pathways
Both this compound and crenolanib are ATP-competitive Type I inhibitors that target the active "DFG-in" conformation of the KIT kinase.[5][6] The D816V mutation locks the activation loop in this conformation, rendering it susceptible to this class of inhibitors.[7]
Upon binding, these inhibitors block the autophosphorylation of KIT D816V and subsequently inhibit downstream signaling pathways crucial for cell survival and proliferation.
-
This compound (Bezuclastinib): Has been shown to potently inhibit the mitogen-activated protein kinase (MAPK) pathway.[1]
-
Crenolanib: Demonstrates inhibition of downstream signaling through STAT5, ERK1/2 (MAPK), and AKT pathways.[8]
Signaling Pathway Diagram
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Inhibition Assay (General Protocol)
A general protocol for assessing the biochemical potency of inhibitors against KIT D816V involves a luminescent kinase assay.
Methodology:
-
Preparation: Recombinant human KIT D816V enzyme, a generic tyrosine kinase substrate (e.g., Poly-(Glu,Tyr) 4:1), and ATP are prepared in a kinase assay buffer. The test inhibitors (this compound or crenolanib) are serially diluted.
-
Kinase Reaction: The enzyme, substrate, and inhibitor are combined in the wells of a 96-well plate and pre-incubated. The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature to allow for substrate phosphorylation.
-
Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to stop the enzymatic reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining in the well. The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is used to calculate the percentage of kinase activity relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of activity against the inhibitor concentration.
Cellular Proliferation Assay (XTT-based)
This protocol is used to determine the effect of the inhibitors on the proliferation of KIT D816V-dependent cell lines.
Methodology:
-
Cell Seeding: Cells (e.g., HMC-1.2) are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or crenolanib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
XTT Addition: An XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture is added to each well. Viable cells with active metabolism reduce the XTT to a formazan dye.
-
Incubation and Measurement: The plates are incubated for a further 4-24 hours to allow for color development. The absorbance of the formazan product is then measured using a spectrophotometer at a wavelength of 450-500 nm with a reference wavelength of around 650 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation relative to the vehicle control. The IC50 value is determined by plotting the percentage of proliferation against the inhibitor concentration.
Western Blotting for Phospho-KIT and Downstream Signaling
This method is used to assess the direct inhibitory effect of the compounds on KIT D816V autophosphorylation and downstream signaling pathways.
Methodology:
-
Cell Treatment: KIT D816V-expressing cells (e.g., Ba/F3-KIT D816V) are treated with various concentrations of this compound or crenolanib for a short duration (e.g., 1-2 hours).
-
Cell Lysis: The cells are washed and then lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated KIT (e.g., p-KIT Tyr719), total KIT, and phosphorylated and total forms of downstream signaling proteins (e.g., p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and a chemiluminescent substrate is added to visualize the protein bands. The signal is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of inhibition.
Conclusion
Both this compound (bezuclastinib) and crenolanib are effective inhibitors of the KIT D816V mutation. Based on the available cellular data, this compound appears to be more potent, with IC50 values in the low to sub-nanomolar range, while crenolanib demonstrates potency in the low to mid-nanomolar range. Both inhibitors effectively block key downstream signaling pathways activated by KIT D816V. The choice of inhibitor for further research or clinical development may depend on a variety of factors including the specific disease context, the desired selectivity profile, and the overall safety and tolerability of the compound. The provided experimental protocols offer a framework for conducting further comparative studies to elucidate the nuanced differences between these two promising targeted therapies.
References
- 1. KIT D816V is dimerization-independent and activates downstream pathways frequently perturbed in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new humanized in vivo model of KIT D816V+ advanced systemic mastocytosis monitored using a secreted luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PLX9486: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling PLX9486, a potent tyrosine kinase inhibitor, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of potent pharmaceutical compounds and chemical waste provide a robust framework for its responsible management. This guide offers essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Core Principles of Chemical Waste Disposal
The fundamental principle of laboratory waste management is the proper segregation and containment of hazardous materials.[1][2] Under no circumstances should chemical waste like this compound be disposed of down the drain, in regular trash, or mixed with biological or radioactive waste.[1][2] Evaporation is also not an acceptable method of disposal.[2] All personnel handling such materials should be thoroughly familiar with their institution's specific chemical hygiene plan and waste disposal procedures.[3]
Step-by-Step Disposal Procedures for this compound
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat.
2. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[1] This container should be made of a compatible material and have a tightly fitting lid.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.[1] Never mix aqueous waste with organic solvents unless specifically instructed to do so by your institution's safety guidelines.[4]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[2]
3. Container Labeling: Proper labeling is critical for safe disposal. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: this compound.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.[3]
-
The name of the principal investigator or lab group.
4. Storage of Waste: Hazardous waste containers should be stored in a designated, secure area within the laboratory, away from general work areas.[4] Ensure that incompatible wastes are segregated to prevent dangerous reactions.[1] Secondary containment, such as placing the waste container in a larger, chemically resistant bin, is highly recommended for liquid waste.[1]
5. Disposal of Empty Containers: Empty containers that previously held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1][3] After rinsing, the container labels should be defaced, and the container disposed of according to institutional guidelines.[1]
6. Arranging for Waste Pickup: Once a waste container is full, or if it has been in storage for a specified time limit (as per institutional policy), a waste pickup must be scheduled with your institution's Environmental Health and Safety (EHS) office.[1] Do not allow hazardous waste to accumulate in the laboratory.[1]
Quantitative Data for Chemical Waste
The following table summarizes general quantitative guidelines for certain types of chemical waste, which may be relevant for solutions containing this compound. Note that specific institutional and local regulations may vary.
| Waste Type | Regulated Concentration Threshold | Source |
| Liquid Waste with Barium | > 6 mg/L | [2] |
| Liquid Waste with Cadmium | > 25 mg/L | [2] |
| Liquid Waste with Chromium | > 3 mg/L | [2] |
Experimental Protocols
Specific experimental protocols for the safe handling and disposal of this compound would be detailed in the compound's official Safety Data Sheet (SDS). In the absence of a specific SDS, researchers must adhere to their institution's standard operating procedures for handling potent chemical compounds. Key elements of such protocols include:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[3]
-
Spill Management: Procedures for managing spills should be clearly defined. In the event of a spill, the area should be secured, and cleanup should be performed by trained personnel using appropriate PPE and spill kits.[5] All materials used for spill cleanup must be disposed of as hazardous waste.[1]
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. The decontamination solution should be collected and disposed of as hazardous waste.
Visualizing Disposal Workflows
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling PLX9486
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of PLX9486. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the safety protocols for similar small-molecule kinase inhibitors and data from clinical trials involving this compound.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound, based on best practices for similar hazardous compounds.[2][4]
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.[2] | Prevents skin absorption. Double gloving provides an additional layer of protection.[2] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).[2] | Protects skin and clothing from contamination. Must be discarded as hazardous waste.[2] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling powder.[2] | Protects against splashes and aerosolized particles. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[2] | Required when handling the solid compound outside of a certified containment system to prevent inhalation.[2] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.
-
The work surface should be covered with an absorbent, disposable liner.
-
Ensure all necessary PPE is donned correctly before handling the compound.
2. Weighing and Reconstitution:
-
Weigh the powdered compound in a containment system.
-
When preparing solutions, add the solvent slowly to the powder to avoid aerosolization.
-
Cap and vortex the vial to ensure complete dissolution.
3. In Vitro and In Vivo Administration:
-
For cell culture experiments, add the this compound solution to the media within a biological safety cabinet.
-
For animal studies, use appropriate animal handling and restraint techniques. Administer the compound using safety-engineered sharps.
4. Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution (e.g., a high-pH solution or a validated chemical decontaminant) should be used.
-
Wipe down the work area with the decontaminating solution, followed by a rinse with 70% ethanol and then water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Collection Container | Disposal Method |
| Solid Waste | Dedicated, labeled, and sealed hazardous waste container.[4] | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Waste | Dedicated, labeled, and sealed hazardous liquid waste container.[4] | Incineration by a certified hazardous waste management company. DO NOT pour down the drain. |
| Contaminated Sharps | Puncture-resistant sharps container labeled for hazardous chemical waste.[4] | Autoclaving followed by incineration or as per institutional protocol. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
This compound Mechanism of Action in GIST
This compound is a type I tyrosine kinase inhibitor that targets primary KIT mutations (exons 9 and 11) and activation loop mutations (exons 17 and 18) in Gastrointestinal Stromal Tumors (GIST).[1][5] This dual action is crucial for overcoming resistance to other kinase inhibitors.
Caption: Inhibition of mutant KIT signaling in GIST by this compound.
References
- 1. This compound shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. benchchem.com [benchchem.com]
- 5. cogentbio.com [cogentbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
